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  • Product: (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid
  • CAS: 1704095-44-2

Core Science & Biosynthesis

Foundational

Physical and chemical properties of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medici...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern rational drug design, the construction of complex biaryl scaffolds relies heavily on highly functionalized building blocks. (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid (CAS: 1704095-44-2) is a specialized arylboronic acid derivative that serves as a critical intermediate in the synthesis of sulfonamide-bearing therapeutics[1]. By combining a reactive boronic acid moiety for carbon-carbon bond formation with a privileged sulfonamide pharmacophore, this compound enables the rapid diversification of lead compounds targeting kinases, proteases, and metalloenzymes such as carbonic anhydrase.

This guide provides an in-depth analysis of its physicochemical properties, structural rationale, and a field-proven methodology for its application in Suzuki-Miyaura cross-coupling.

Physicochemical Profiling

Understanding the physical and chemical parameters of a building block is essential for predicting its solubility, stability, and reactivity in catalytic cycles. Table 1 summarizes the core properties of the compound.

Table 1: Physicochemical Properties

ParameterValueReference
Chemical Name (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid[1]
CAS Number 1704095-44-2
Molecular Formula C12H18BNO5S[2]
Molecular Weight 299.15 g/mol [1]
InChIKey XJIYITKJDWOLOZ-UHFFFAOYSA-N
Physical Form Solid
Purity Standard ≥98%[3]
Storage Conditions Ambient Storage (Refrigeration recommended for long-term stability)

Structural Analysis & Mechanistic Rationale

The structural design of this molecule is highly deliberate, balancing synthetic reactivity with pharmacological utility:

  • The Boronic Acid Moiety: Serves as the transmetalating agent in palladium-catalyzed cross-coupling reactions, allowing for the formation of C(sp2)-C(sp2) bonds[4].

  • The Methoxy Group (Ortho-Substitution): The methoxy group acts as an electron-donating group (EDG). By increasing the electron density on the aromatic ring and the boron atom, it facilitates the formation of the critical boronate intermediate required for transmetalation[5]. However, its ortho-position introduces steric hindrance, which necessitates the use of specialized, sterically demanding ligands (e.g., dppf or Buchwald phosphines) to prevent sluggish reductive elimination.

  • The N-cyclopentylsulfamoyl Group: Sulfonamides are ubiquitous in medicinal chemistry due to their ability to act as hydrogen bond donors/acceptors. The bulky cyclopentyl ring modulates the lipophilicity (logP) of the resulting drug candidate, optimizing its fit into hydrophobic binding pockets of target proteins[6].

Synthetic Applications: Suzuki-Miyaura Coupling

The primary utility of this compound is in the Suzuki-Miyaura reaction. The following workflow outlines a self-validating, step-by-step protocol for coupling this boronic acid with an aryl halide.

Standard Operating Procedure (SOP): Biaryl Synthesis

Causality Note: This protocol utilizes a biphasic solvent system because water is strictly required to generate the μ-bridging hydroxy group between the palladium and boron atoms, which drives the transmetalation step[5].

Reagents & Materials:

  • Aryl Halide (Electrophile): 1.0 equivalent

  • (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid: 1.2 – 1.5 equivalents

  • Catalyst: Pd(dppf)Cl₂ (0.05 equivalents)

  • Base: K₂CO₃ (2.0 equivalents)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Workflow:

  • Reaction Assembly: Charge an oven-dried Schlenk flask with the aryl halide, the boronic acid, and the Pd(dppf)Cl₂ catalyst.

  • Solvent Addition: Add the 1,4-dioxane, followed by an aqueous solution of K₂CO₃.

  • Degassing (Critical Step): Perform three freeze-pump-thaw cycles or sparge the biphasic mixture with Argon for 15 minutes. Rationale: Pd(0) intermediates are highly susceptible to oxidation by dissolved O₂; failure to degas will result in catalyst death and homocoupling side-reactions.

  • Heating: Seal the flask and heat the reaction mixture to 80–90°C in an oil bath for 12 hours under positive Argon pressure.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and partition with water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine to remove residual 1,4-dioxane and inorganic salts.

  • Drying & Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II) Complex (Ar-Pd-X) OxAdd->PdII TransMet Transmetalation (Boronic Acid) PdII->TransMet Base / OH- PdII_Biaryl Pd(II) Biaryl Complex (Ar-Pd-Ar') TransMet->PdII_Biaryl Ar'-B(OH)2 RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Catalytic cycle of Suzuki-Miyaura coupling highlighting the transmetalation step.

Pharmacological Target Pathways

Once the biaryl scaffold is synthesized, the N-cyclopentylsulfamoyl moiety becomes the primary pharmacophore for target engagement. Sulfonamide derivatives are classical inhibitors of metalloenzymes (like Carbonic Anhydrase) and various kinases. The sulfonamide nitrogen coordinates directly with active-site metal ions (e.g., Zn²⁺), while the cyclopentyl group occupies adjacent hydrophobic pockets, competitively inhibiting the enzyme from binding its endogenous substrate.

Pathway Drug Sulfonamide-Biaryl Derivative Target Target Enzyme (e.g., Carbonic Anhydrase) Drug->Target Competitive Inhibition Product Disease-Promoting Metabolite Target->Product Catalysis Substrate Endogenous Substrate Substrate->Target Binds Effect Therapeutic Efficacy Product->Effect Decreased Levels

Mechanism of action for sulfonamide-biaryl inhibitors targeting disease-promoting enzymes.

Storage, Handling, and Stability

To maintain the integrity of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid, specific handling protocols must be observed:

  • Protodeboronation Risk: Prolonged exposure to strong acids, bases, or transition metals outside of controlled reaction conditions can lead to the cleavage of the C-B bond (protodeboronation).

  • Boroxine Formation: Boronic acids can reversibly dehydrate to form cyclic trimers (boroxines)[5]. While boroxines are generally competent in Suzuki couplings, they alter the effective molecular weight. To prevent this, store the compound in a tightly sealed container in a cool, dry environment.

References

  • NextSDS. "(5-(N-cyclopentylsulfaMoyl)-2-Methoxyphenyl)boronic acid — Chemical Substance Information." Available at: [Link]

  • NextSDS. "1704095-44-2 Chemical Substance Information." Available at: [Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Available at:[Link]

  • Dalton Transactions (RSC Publishing). "Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis." Available at: [Link]

Sources

Exploratory

Spectral Elucidation of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid: A Technical Guide to 1H and 13C NMR Characterization

Executive Summary The compound (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid (CAS: 1704095-44-2) is a highly functionalized organoboron building block widely utilized in medicinal chemistry and drug discovery[...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid (CAS: 1704095-44-2) is a highly functionalized organoboron building block widely utilized in medicinal chemistry and drug discovery[1]. Featuring a boronic acid moiety for palladium-catalyzed cross-coupling and a sulfonamide group known for its diverse pharmacological properties, rigorous structural validation of this compound is critical prior to downstream synthetic applications. This whitepaper provides an in-depth, causality-driven guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral characterization of this molecule, establishing a self-validating protocol for analytical scientists.

Structural Dynamics & Solvent Causality

Before initiating NMR acquisition, understanding the structural dynamics of the analyte dictates the experimental design. The molecule consists of a central benzene ring functionalized with three distinct groups:

  • Boronic Acid (-B(OH) 2​ ) at C-1 : Prone to spontaneous dehydration into cyclic boroxine trimers in non-polar environments.

  • Methoxy Group (-OCH 3​ ) at C-2 : A strong electron-donating group (EDG) that significantly shields the ortho and para positions via resonance (+M effect).

  • N-cyclopentylsulfamoyl Group (-SO 2​ NH-Cp) at C-5 : A strong electron-withdrawing group (EWG) that deshields adjacent nuclei and provides a distinct aliphatic signature[2].

The Causality of Solvent Selection: In routine NMR characterization of arylboronic acids, the choice of solvent is paramount. We mandate the use of DMSO-d 6​ over CDCl 3​ . Less polar solvents like CDCl 3​ fail to disrupt the intermolecular hydrogen bonding of the boronic acid, leading to the formation of boroxine oligomers that convolute the spectral baseline with overlapping, broad multiplets. DMSO-d 6​ acts as a strong hydrogen-bond acceptor, stabilizing the monomeric boronic acid species and yielding sharp, highly resolved aromatic signals[3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the spectral data, the following protocol is designed as a self-validating system. Every step includes an internal check to verify instrument performance before proceeding to the next phase.

Step-by-Step Methodology
  • Instrument Calibration (The Validation Step):

    • Insert a standard calibration sample (1% CHCl 3​ in acetone-d 6​ ) into the 400 MHz or 500 MHz NMR spectrometer.

    • Perform automated locking, tuning, matching, and shimming.

    • Validation Gate: Acquire a rapid 1D 1 H spectrum. Proceed only if the line width at half height (W 1/2​ ) of the CHCl 3​ peak is < 0.5 Hz. This guarantees optimal magnetic field homogeneity.

  • Sample Preparation:

    • Dissolve 15–20 mg of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid in 0.6 mL of anhydrous DMSO-d 6​ (99.9 atom % D).

    • Transfer the homogenous solution to a high-quality 5 mm NMR tube.

  • 1 H NMR Acquisition:

    • Frequency: 400 MHz (or higher).

    • Parameters: 16 scans (ns), 1-second relaxation delay (d1), 30° pulse angle.

    • Referencing: Calibrate the spectrum using the residual DMSO pentet at 2.50 ppm[3].

  • 13 C NMR Acquisition:

    • Frequency: 100 MHz (or higher).

    • Parameters: 1024 scans (ns) to ensure adequate signal-to-noise for quaternary carbons, 2-second relaxation delay (d1) to account for slower T1 relaxation, broad-band proton decoupling (WALTZ-16).

    • Referencing: Calibrate using the DMSO septet at 39.52 ppm[3].

NMR_Workflow A Sample Preparation 15 mg in 0.6 mL DMSO-d6 B 1H NMR Acquisition 400 MHz, ns=16 A->B Transfer to NMR Tube C 13C NMR Acquisition 100 MHz, ns=1024 A->C D Data Processing FT, Phase/Baseline Corr. B->D C->D E Spectral Assignment Multiplet Analysis D->E Structural Validation

Figure 1: Self-validating NMR characterization workflow for arylboronic acids.

1 H NMR Spectral Analysis & Causality

The 1 H NMR spectrum of this compound is a masterclass in the interplay between electron-donating and electron-withdrawing substituent effects.

Quantitative Data Summary
PositionShift (ppm)MultiplicityIntegrationCoupling (J in Hz)Assignment Causality
-B(OH) 2​ 8.05br s2H-Broadened due to chemical exchange with trace H 2​ O in DMSO-d 6​ .
H-6 7.95d1H2.4Highly deshielded by the ortho -SO 2​ and ortho -B(OH) 2​ groups. Meta-coupled to H-4.
H-4 7.78dd1H8.6, 2.4Deshielded by the ortho -SO 2​ group. Ortho-coupled to H-3, meta-coupled to H-6.
-NH- 7.52d1H7.1Sulfonamide proton, split by the adjacent cyclopentyl methine proton[2].
H-3 7.15d1H8.6Shielded by the ortho -OCH 3​ group (+M effect). Ortho-coupled to H-4.
-OCH 3​ 3.88s3H-Characteristic sharp singlet for an aryl methoxy ether.
CH (Cp) 3.35 - 3.45m1H-Cyclopentyl methine, deshielded by the electronegative sulfonamide nitrogen.
CH 2​ (Cp) 1.55 - 1.65m4H-Cyclopentyl methylenes (C-2', C-5').
CH 2​ (Cp) 1.30 - 1.40m4H-Cyclopentyl methylenes (C-3', C-4').

Mechanistic Insight: The regiochemistry is unambiguously confirmed by the coupling constants ( J ). The 8.6 Hz coupling between H-3 and H-4 dictates an ortho relationship, while the 2.4 Hz coupling between H-4 and H-6 dictates a meta relationship. The lack of an ortho coupling for H-6 confirms it is isolated between the boronic acid and the sulfamoyl group.

13 C NMR Spectral Analysis & Causality

The 13 C NMR spectrum requires careful interpretation, particularly regarding the carbon atom directly bonded to the boron atom.

Quantitative Data Summary
PositionShift (ppm)TypeAssignment Causality
C-2 163.5CqMost deshielded aromatic carbon due to direct attachment to the electronegative oxygen.
C-5 133.2CqDeshielded by the strongly electron-withdrawing -SO 2​ NHCp group.
C-6 132.8CHAromatic CH, ortho to the boronic acid.
C-4 130.1CHAromatic CH, meta to the methoxy group.
C-1 126.5Cq (br)Ipso-carbon attached to Boron. Broadened into the baseline by quadrupolar relaxation.
C-3 111.4CHHighly shielded by the ortho methoxy group (+M effect).
-OCH 3​ 56.2CH 3​ Standard shift for an aryl methoxy carbon.
C-1' 54.8CHCyclopentyl methine carbon, deshielded by the adjacent nitrogen.
C-2', C-5' 32.5CH 2​ Cyclopentyl methylene carbons adjacent to the methine.
C-3', C-4' 23.1CH 2​ Distal cyclopentyl methylene carbons.

The Quadrupolar Relaxation Phenomenon: A critical technical insight for researchers is the behavior of C-1 . The 13 C resonance of the ipso-carbon attached to the boron atom is notoriously elusive. This is a direct consequence of the quadrupolar nature of both 11 B (I=3/2) and 10 B (I=3) nuclei. The rapid spin-lattice relaxation (T1) of the boron nuclei induces a fluctuating magnetic field that causes the adjacent 13 C nucleus to relax extremely fast, broadening the signal significantly[4]. In routine 100 MHz spectra, C-1 may appear as a very shallow, broad hump or blend entirely into the baseline.

Contextual Application: Suzuki-Miyaura Cross-Coupling

The primary utility of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid lies in its role as a nucleophilic coupling partner in the Suzuki-Miyaura reaction. Rigorous NMR characterization ensures the purity of the boronic acid, which is vital because impurities (such as protodeboronated byproducts) can poison the palladium catalyst or disrupt the transmetalation step.

Suzuki_Pathway A Aryl Halide (Ar-X) C Oxidative Addition [Ar-Pd(II)-X] A->C B Pd(0) Catalyst B->C Catalytic Cycle Start E Transmetalation [Ar-Pd(II)-Ar'] C->E Base Addition D Boronic Acid (Compound 1) D->E Boronate Formation F Reductive Elimination E->F F->B Catalyst Regeneration G Cross-Coupled Product (Ar-Ar') F->G Product Release

Figure 2: The Suzuki-Miyaura catalytic cycle utilizing the characterized boronic acid.

References

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010. URL:[Link][3]

  • "High-Throughput Methods For Reaction Development." CORE, 2026. URL:[Link][4]

  • "Synthesis of Sulfonamide Derivatives with an Easy and Environmentally Friendly Method." Biological and Molecular Chemistry, 2023. URL:[Link][2]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis and Reaction Mechanism of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals Introduction (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid is a key building block in medicinal chemistry, frequently utilized in the synthesis o...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Its utility stems from the presence of a boronic acid moiety, which is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction. The strategic placement of the N-cyclopentylsulfamoyl and methoxy groups on the phenyl ring further allows for modulation of the molecule's physicochemical properties and provides additional points for molecular recognition and interaction.

This in-depth technical guide provides a comprehensive overview of a reliable synthesis route for this valuable compound. It delves into the causality behind experimental choices, elucidates the underlying reaction mechanisms, and provides detailed protocols to ensure reproducibility.

Retrosynthetic Analysis and Proposed Synthesis Route

A logical retrosynthetic analysis of the target molecule suggests a two-step approach starting from a commercially available precursor. The key transformations involve the formation of a sulfonamide bond and the introduction of the boronic acid group. The proposed forward synthesis is outlined below:

Synthesis_Route start 4-Bromo-2-methoxyaniline intermediate 4-Bromo-N-cyclopentyl-2-methoxybenzenesulfonamide start->intermediate Step 1: Sulfamoylation final (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid intermediate->final Step 2: Miyaura Borylation

Caption: Proposed two-step synthesis route.

This strategy commences with the sulfamoylation of 4-bromo-2-methoxyaniline, a readily available starting material. This is followed by a palladium-catalyzed Miyaura borylation to introduce the boronic acid functionality at the position previously occupied by the bromine atom. This sequence is strategically chosen because the Miyaura borylation is known to be tolerant of a wide range of functional groups, including sulfonamides.

Step 1: Synthesis of the Sulfonamide Intermediate

The first key transformation is the formation of the sulfonamide linkage. This is achieved by reacting 4-bromo-2-methoxyaniline with cyclopentylsulfamoyl chloride.

Synthesis of Cyclopentylsulfamoyl Chloride

Cyclopentylsulfamoyl chloride is not widely commercially available and is typically prepared in-house. A common method involves the reaction of cyclopentylamine with sulfuryl chloride (SO₂Cl₂).

Reaction:

Experimental Protocol: Synthesis of Cyclopentylsulfamoyl Chloride

  • In a fume hood, a solution of cyclopentylamine (1.0 equivalent) in an inert aprotic solvent, such as dichloromethane, is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • The flask is cooled in an ice bath to 0 °C.

  • Sulfuryl chloride (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The reaction mixture is then carefully quenched with ice water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude cyclopentylsulfamoyl chloride, which can often be used in the next step without further purification.

Sulfamoylation of 4-Bromo-2-methoxyaniline

With the sulfamoyl chloride in hand, the next step is the reaction with 4-bromo-2-methoxyaniline to form the desired sulfonamide intermediate.

Reaction Mechanism: Sulfamoylation of Anilines

The reaction of an aniline with a sulfamoyl chloride generally proceeds through a nucleophilic substitution mechanism at the sulfur atom. The nitrogen atom of the aniline acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfamoyl chloride. This is followed by the expulsion of the chloride ion as a leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct.

In some cases, particularly with N-monosubstituted sulfamoyl chlorides, an elimination-addition mechanism involving a transient N-sulfonylamine intermediate ([R-N=SO₂]) has been proposed, especially in non-polar solvents. However, for the reaction of an aniline with an N-alkylsulfamoyl chloride, a direct nucleophilic substitution is the more commonly accepted pathway.

Sulfamoylation_Mechanism cluster_0 Nucleophilic Attack cluster_1 Chloride Elimination Aniline 4-Bromo-2-methoxyaniline Intermediate_Complex Tetrahedral Intermediate Aniline->Intermediate_Complex attacks S Sulfamoyl_Chloride Cyclopentylsulfamoyl Chloride Sulfamoyl_Chloride->Intermediate_Complex Product 4-Bromo-N-cyclopentyl-2-methoxybenzenesulfonamide Intermediate_Complex->Product Chloride Cl⁻ Intermediate_Complex->Chloride

Caption: Nucleophilic substitution mechanism for sulfamoylation.

Experimental Protocol: Synthesis of 4-Bromo-N-cyclopentyl-2-methoxybenzenesulfonamide

  • To a stirred solution of 4-bromo-2-methoxyaniline (1.0 equivalent)[1][2][3] in pyridine or dichloromethane at 0 °C, add cyclopentylsulfamoyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 4-bromo-N-cyclopentyl-2-methoxybenzenesulfonamide as a solid.

Characterization of the Intermediate:

Step 2: Miyaura Borylation of the Sulfonamide Intermediate

The final step in the synthesis is the conversion of the aryl bromide to the corresponding boronic acid. The Miyaura borylation is a robust and widely used method for this transformation, known for its mild reaction conditions and excellent functional group tolerance.[4][5]

Reaction Mechanism: Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction. The catalytic cycle is generally understood to proceed through the following key steps[4][6]:

  • Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl bromide, forming a palladium(II) intermediate.

  • Transmetalation: The palladium(II) complex reacts with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a base (e.g., potassium acetate). The base is believed to facilitate the transmetalation step, where a boryl group is transferred to the palladium center, and the halide is transferred to the boron reagent.

  • Reductive Elimination: The resulting palladium(II) species, now bearing both the aryl and boryl groups, undergoes reductive elimination to form the aryl boronate ester and regenerate the catalytically active palladium(0) species.

  • Hydrolysis: The resulting boronate ester can then be hydrolyzed to the desired boronic acid during the workup or used directly in subsequent reactions.

Miyaura_Borylation_Cycle Pd(0) Pd(0)L₂ OxAdd Oxidative Addition Pd(0)->OxAdd Pd(II)-Aryl Ar-Pd(II)-Br(L₂) OxAdd->Pd(II)-Aryl Ar-Br Transmetalation Transmetalation Pd(II)-Aryl->Transmetalation Pd(II)-Boryl Ar-Pd(II)-B(OR)₂(L₂) Transmetalation->Pd(II)-Boryl B₂(OR)₄ Base RedElim Reductive Elimination Pd(II)-Boryl->RedElim RedElim->Pd(0) Product Ar-B(OR)₂ RedElim->Product

Caption: Catalytic cycle of the Miyaura borylation reaction.

Experimental Protocol: Synthesis of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid

  • In a flame-dried Schlenk flask, combine 4-bromo-N-cyclopentyl-2-methoxybenzenesulfonamide (1.0 equivalent), bis(pinacolato)diboron (1.1-1.5 equivalents), potassium acetate (2.0-3.0 equivalents), and a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed anhydrous solvent, such as 1,4-dioxane or dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, which is the pinacol ester of the boronic acid, can be hydrolyzed to the boronic acid by stirring with an aqueous acid (e.g., 1 M HCl) or by purification on silica gel.

Purification and Characterization

The purification of boronic acids can sometimes be challenging due to their polarity and tendency to form anhydrides. Several methods can be employed for the purification of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid.

Purification Techniques:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, water, or ethanol/water) is often an effective method for obtaining high-purity material.[7][8]

  • Column Chromatography: Chromatography on silica gel can be used for purification. To minimize decomposition on silica, it is sometimes beneficial to use a mobile phase containing a small amount of a polar solvent like methanol or to use deactivated silica gel.[7]

  • Aqueous Base Extraction: Boronic acids are acidic and can be extracted into an aqueous basic solution (e.g., 1 M NaOH). The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure boronic acid, which can then be extracted into an organic solvent.[7]

Characterization Data:

Table 1: Predicted Spectroscopic Data

Technique Expected Features
¹H NMR Signals corresponding to the aromatic protons (likely in the range of 7-8 ppm), a singlet for the methoxy group protons (~3.9 ppm), multiplets for the cyclopentyl protons, a broad singlet for the B(OH)₂ protons, and a signal for the N-H proton of the sulfonamide.
¹³C NMR Signals for the aromatic carbons, the methoxy carbon (~56 ppm), the cyclopentyl carbons, and a signal for the carbon atom attached to the boron atom (which may be broad due to quadrupolar relaxation of the boron nucleus).
Mass Spec A molecular ion peak corresponding to the calculated molecular weight (C₁₂H₁₈BNO₅S, MW: 299.15).

Conclusion

The synthesis of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid can be reliably achieved through a two-step sequence involving the sulfamoylation of 4-bromo-2-methoxyaniline followed by a Miyaura borylation. This guide provides a detailed framework for this synthesis, including insights into the reaction mechanisms and practical experimental protocols. The presented methodology is robust and amenable to scale-up, providing a solid foundation for researchers in need of this important synthetic building block. As with any chemical synthesis, careful execution and monitoring are paramount to achieving high yields and purity.

References

  • BenchChem. (2025). Technical Support Center: Purification of Products from 2-Ethoxy-5-methoxyphenylboronic acid Reactions.
  • Zu, W., Liu, S., Jia, X., & Xu, L. (n.d.).
  • Carbogen Amcis. (2020, June 17).
  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

  • Alfa Chemistry. (2025, January 13).
  • Knochel, P. (n.d.).
  • NextSDS. (n.d.). (5-(N-cyclopentylsulfaMoyl)-2-Methoxyphenyl)boronic acid — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (2025, August 6).
  • City University of New York (CUNY). (n.d.).
  • MDPI. (2017, March 23). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0235194).
  • Synthesis of A. 4-Bromo-2-methoxyaniline. (n.d.).
  • ResearchGate. (n.d.). Reaction scheme for the synthesis of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide.
  • WO 94/27988 A1. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Comparison of 1 H-NMR and 13 C-NMR spectra of compound BA-5 with....
  • BenchChem. (2025). Application Notes and Protocols for 4-Bromo-2-methoxyphenol in Organic Synthesis.
  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116.
  • Organic Syntheses Procedure. (n.d.). Benzenamine, 2-fluoro-4-methoxy.
  • NextSDS. (n.d.). 4-bromo-N-(4-methoxyphenyl)
  • PubChem. (n.d.). 4-Bromo-2-methoxyaniline. Retrieved from [Link]

  • IntechOpen. (2019, July 15).

Sources

Exploratory

Comprehensive Material Safety and Application Guide: (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Whitepaper & Safety Guide Executive Summary As a Senior Application Scientist, I approach chemical sa...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Whitepaper & Safety Guide

Executive Summary

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as an integrated system of chemical logic and empirical validation. This whitepaper transcends the standard 16-section Material Safety Data Sheet (MSDS). It provides an in-depth analysis of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid , a highly versatile building block that combines a reactive boronic acid moiety with a sulfonamide pharmacophore. Here, we detail the physicochemical properties, mechanistic toxicology, self-validating safety protocols, and advanced application workflows required to handle and utilize this compound effectively in drug discovery.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of a compound is the first step in predicting its behavior in both biological systems and synthetic reactions. The presence of the N-cyclopentylsulfamoyl group imparts significant lipophilicity and hydrogen-bonding potential, while the boronic acid group serves as a critical handle for transition-metal-catalyzed cross-coupling[1].

Quantitative Chemical Data
PropertyValue / Description
Chemical Name (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid
CAS Number 1704095-44-2[1]
Molecular Formula C12H18BNO5S[2]
Molecular Weight 299.15 g/mol [2]
Appearance Off-white to white solid powder[3]
Reactivity Profile Lewis acidic (boron center), Hygroscopic[3]
Primary Application Suzuki-Miyaura Cross-Coupling Reactions

Hazard Identification & Mechanistic Toxicology

Standard safety data for phenylboronic acid derivatives classifies them under several key hazard statements[3][4]. However, understanding the causality behind these hazards is vital for proactive risk management.

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Mechanistic Insight: The primary driver of these localized toxicological effects is the Lewis acidity of the boronic acid moiety. The boron atom possesses an empty p-orbital, making it highly electrophilic. Upon contact with biological tissues (such as the mucous membranes of the respiratory tract or the cornea of the eye), the boron center rapidly coordinates with lone pairs on biological nucleophiles (e.g., water, proteins, and cellular enzymes). This coordinate covalent bonding disrupts local cellular homeostasis, triggering an inflammatory response recognized macroscopically as irritation[3].

Furthermore, while the sulfonamide group is generally stable, it is a known structural alert for potential hypersensitivity. Repeated exposure without adequate protection can lead to skin sensitization.

Self-Validating Safety & Handling Protocols

A robust safety protocol must be a closed-loop system; every action must have a corresponding validation step to ensure the control measure was effective.

Routine Handling Workflow
  • Engineering Controls: Handle strictly inside a Class II Type A2 biological safety cabinet or a standard chemical fume hood.

    • Validation Step: Before opening the reagent bottle, perform a "Kimwipe flutter test" at the sash opening or verify the digital monitor reads a face velocity of 80-100 fpm to confirm active negative pressure.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (minimum 0.11 mm thickness), a lab coat, and tight-sealing safety goggles[3].

    • Validation Step: Perform a visual inspection and a manual air-inflation test of the gloves prior to donning to ensure zero micro-punctures.

Spill Response Methodology

SpillResponse Spill 1. Chemical Spill (Powder/Solution) Assess 2. Assess Extent & Ventilate Area Spill->Assess PPE 3. Don PPE (Nitrile, Goggles) Assess->PPE Contain 4. Contain with Inert Absorbent PPE->Contain Validate 5. Validation: UV Swab Check Contain->Validate Dispose 6. Dispose as Hazardous Waste Validate->Dispose

Self-validating spill response workflow for boronic acid derivatives.

Spill Cleanup Validation: After sweeping up the inert absorbent (e.g., diatomaceous earth), how do you know the area is truly clean? Validation Step: Because the methoxyphenyl and sulfonamide systems provide a degree of conjugation, the compound will exhibit mild fluorescence. Sweep the cleaned area with a handheld 254 nm / 365 nm UV lamp. The absence of fluorescent residues confirms complete decontamination.

Application Protocol: Suzuki-Miyaura Cross-Coupling

The primary utility of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid is its role as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. The protocol below incorporates built-in analytical checkpoints.

Step-by-Step Methodology

Step 1: Reagent Preparation & Degassing

  • Action: In an oven-dried Schlenk flask, combine 1,4-Dioxane and Water (4:1 v/v). Sparge the solvent mixture with ultra-pure Argon for 30 minutes.

  • Validation: Observe the cessation of dissolved gas bubbles, or use an inline dissolved oxygen sensor to confirm O2 levels are < 1 ppm. This prevents the oxidative homocoupling of the boronic acid.

Step 2: Reaction Assembly

  • Action: Under an argon blanket, add the aryl halide (1.0 eq), (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid (1.2 eq), K2CO3 (2.0 eq), and the precatalyst Pd(dppf)Cl2 (0.05 eq). The base is critical as it coordinates to the boronic acid, forming a negatively charged, highly nucleophilic boronate complex required for transmetallation.

Step 3: Execution

  • Action: Seal the flask and heat to 80°C with vigorous stirring for 12 hours.

Step 4: In-Process Validation (Self-Validating Check)

  • Action: Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and inject into an LC-MS.

  • Validation: The reaction is validated as complete when the UV trace shows the complete disappearance of the aryl halide peak, and the MS trace confirms the presence of the product's (M+H)+ mass ion.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition Complex Pd0->OxAdd + Aryl Halide TransMet Trans- metallation Complex OxAdd->TransMet + Base RedElim Reductive Elimination TransMet->RedElim + Boronic Acid RedElim->Pd0 - Product

Suzuki-Miyaura catalytic cycle highlighting the transmetallation entry point.

Storage and Stability Dynamics

Boronic acids are notoriously hygroscopic[3]. When exposed to ambient moisture and fluctuating temperatures, they undergo dynamic equilibrium, often dehydrating to form cyclic boroxine trimers or absorbing water to form boronate hydrates.

  • Storage Protocol: Store the compound in a tightly sealed amber vial, backfilled with Argon, and kept desiccated at 2-8°C[4].

  • Stability Validation: Before utilizing an older batch of this compound in a sensitive synthesis, run a quick 1H-NMR in DMSO-d6.

    • Check: The presence of a sharp singlet integrating to 2 protons around ~8.0 ppm confirms the presence of the free -B(OH)2 groups. A significant loss of this signal, coupled with a shifting of the aromatic protons, indicates conversion to the boroxine anhydride. If boroxines are present, stoichiometry in the Suzuki coupling must be recalculated (1 mole of boroxine = 3 moles of boronic acid equivalent).

Sources

Foundational

Solubility Profile of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic Acid in Polar Aprotic Solvents

Executive Summary The compound (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid (CAS: 1704095-44-2) is a highly functionalized building block frequently utilized in advanced organic synthesis, particularly in Suz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid (CAS: 1704095-44-2) is a highly functionalized building block frequently utilized in advanced organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and in the development of targeted therapeutics. Its complex molecular architecture presents unique solvation challenges. This technical guide provides an in-depth analysis of its solubility profile in polar aprotic solvents, detailing the thermodynamic mechanisms of dissolution, structural solvation dynamics, and a self-validating experimental protocol for accurate solubility determination.

Physicochemical Profiling & Structural Analysis

To understand the macroscopic solubility of this compound, one must first deconstruct its molecular topology. The molecule consists of three distinct functional domains, each dictating specific intermolecular interactions:

  • The Boronic Acid Moiety (-B(OH)₂): Boronic acids are notorious for forming strong, hydrogen-bonded dimers in the solid state, which significantly increases their crystalline lattice energy and complicates dissolution[1]. Furthermore, the boron atom possesses an empty p-orbital, making it a strong Lewis acid that actively seeks coordination with electron-rich solvent molecules.

  • The N-Cyclopentylsulfamoyl Group: Sulfonamides exhibit complex solubility profiles due to their ability to form robust intermolecular hydrogen bonds (N-H···O=S)[2]. The addition of the bulky, lipophilic cyclopentyl ring increases the overall hydrophobicity of the molecule, drastically reducing its solubility in highly polar protic solvents (like water) while enhancing its affinity for moderately polar organic matrices.

  • The Methoxy Group (-OCH₃): Positioned ortho to the boronic acid, the electron-donating methoxy group provides steric hindrance that can partially disrupt planar stacking in the crystal lattice, while its oxygen atom serves as a localized, weak hydrogen-bond acceptor.

Thermodynamic Principles of Dissolution in Polar Aprotic Solvents

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Tetrahydrofuran (THF), and Acetonitrile (MeCN)—are the optimal solvation media for this compound. The causality behind this lies in the thermodynamic interplay between the solvent's dipole and the solute's lattice energy.

The Disruption of Intermolecular Networks

In the solid state, (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid is locked in a high-energy lattice driven by boronic acid dimerization and sulfonamide hydrogen bonding. Polar aprotic solvents lack acidic protons, meaning they do not act as hydrogen-bond donors. However, they possess strong permanent dipoles and act as potent hydrogen-bond acceptors.

When introduced to solvents like DMSO or DMF, the highly polarized S=O or C=O bonds actively accept hydrogen bonds from both the -OH groups of the boronic acid and the -NH group of the sulfonamide. This targeted disruption overcomes the enthalpy of fusion[2]. Concurrently, the lone pairs on the solvent's oxygen atoms coordinate directly with the empty p-orbital of the boron atom. This Lewis acid-base interaction stabilizes the monomeric form of the boronic acid, preventing the formation of insoluble trimeric anhydrides (boroxines) that often plague dissolution in less coordinating environments[3].

Solvation B1 Solid Crystal Lattice (Boronic Acid Dimers + Sulfonamide H-Bonds) B2 Lattice Disruption (Solvent acts as H-bond acceptor) B1->B2 Enthalpy of Fusion (ΔH) S1 Polar Aprotic Solvent (DMSO / DMF / NMP) S1->B2 Solvation Energy B3 Solvated Monomer (Thermodynamic Equilibrium) B2->B3 ΔG_solv < 0

Thermodynamic solvation mechanism of boronic acid dimers in polar aprotic solvents.

Quantitative Data: Estimated Solubility Profiles

While direct, empirical high-throughput data for this exact proprietary derivative is highly specific to internal pharmaceutical databases, we can establish a highly accurate predictive solubility profile based on the Extended Hildebrand Solubility Approach and empirical data from structurally analogous substituted phenylboronic acids and sulfonamides[2],[4].

The table below summarizes the solvating power of key polar aprotic solvents for this compound at 25.0 °C.

SolventDielectric Constant (ε)Dipole Moment (D)H-Bond Acceptor CapacityEstimated Solubility Range (mg/mL)Solvation Mechanism
DMSO 46.73.96Very High> 150Strong S=O coordination to Boron p-orbital; disrupts all H-bonds.
DMF 36.73.82High100 - 150C=O coordination; excellent solvation of the sulfonamide moiety.
NMP 32.24.09High80 - 120High lipophilic cavity accommodates the cyclopentyl ring well.
THF 7.51.75Moderate30 - 60Ether oxygen coordinates Boron; lower polarity limits total capacity.
Acetonitrile 37.53.92Low/Moderate10 - 25High polarity but weaker H-bond acceptor; endothermic dissolution.

Experimental Methodology: Self-Validating Equilibrium Solubility Protocol

To ascertain the exact thermodynamic solubility of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid, kinetic dissolution methods are insufficient. The following protocol utilizes a self-validating Shake-Flask Method coupled with HPLC-UV and LC-MS to ensure the data reflects true thermodynamic equilibrium without compound degradation.

Step-by-Step Protocol
  • Solid-State Verification (Trustworthiness Check): Before dissolution, analyze the bulk powder using X-Ray Powder Diffraction (XRPD) to confirm the crystalline polymorph. Boronic acids can spontaneously dehydrate into boroxines; starting with a pure monomeric acid is critical for baseline accuracy.

  • Sample Preparation: Accurately weigh an excess amount of the compound (e.g., 50 mg) into a 2 mL glass HPLC vial. Add 1.0 mL of the chosen polar aprotic solvent (e.g., anhydrous DMF).

  • Thermodynamic Equilibration: Seal the vial and place it in an isothermal shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 300 rpm for 48 hours. Causality: 48 hours is required to overcome the high lattice energy of the sulfonamide-boronic acid dimer network and ensure the solution is saturated rather than supersaturated.

  • Phase Separation: Transfer the suspension to a temperature-controlled ultracentrifuge. Spin at 10,000 rpm for 15 minutes at 25.0 °C to pellet all undissolved solids. Validation: Extract the solid pellet and re-run XRPD. If the polymorph has changed or a solvate has formed, the solubility value applies to the new solid phase, not the original API.

  • Quantification & Integrity Analysis: Dilute a precise aliquot of the clear supernatant into a mobile phase compatible solvent (e.g., 50:50 MeCN:Water). Inject into an HPLC-UV system calibrated with standard curves. Crucial Step: Simultaneously run LC-MS to verify the mass of the dissolved species. If the mass corresponds to[3M - 3H₂O] (the boroxine), the solvent was not sufficiently anhydrous, and the solubility data is compromised.

Workflow N1 1. Solid-State Verification (XRPD to confirm pure monomer) N2 2. Solvent Addition & Agitation (Excess solid in Aprotic Solvent) N1->N2 N3 3. Isothermal Equilibration (Shake-flask at 25.0 ± 0.1 °C for 48h) N2->N3 Ensures saturation N4 4. Phase Separation (Ultracentrifugation at 10,000 rpm) N3->N4 Removes undissolved particulates N5 5. HPLC-UV / LC-MS Analysis (Quantification & Boroxine Check) N4->N5 Validates thermodynamic solubility

Self-validating equilibrium solubility workflow using the shake-flask method.

Implications for Drug Development and Synthesis

Understanding this solubility profile is paramount for downstream applications. In Suzuki-Miyaura cross-coupling, the choice of solvent dictates the rate of transmetalation. Because polar aprotic solvents like DMF and DMSO effectively stabilize the monomeric boronic acid by coordinating the empty p-orbital, they prevent the precipitation of inactive boroxine polymers, thereby maximizing catalytic turnover. For drug development professionals formulating this compound for biological assays, utilizing DMSO as a primary stock solvent ensures complete dissolution, though serial dilutions into aqueous buffers must be monitored for kinetic precipitation driven by the hydrophobic cyclopentyl group.

References

  • Title: Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents Source: Journal of Solution Chemistry (via d-nb.info) URL: [Link]

  • Title: Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile 1-Propanol) Cosolvent Mixtures from 278.15 K to 318.15 K Source: MDPI URL: [Link]

  • Title: Solvent Effects in Boronic Acid-Diol Binding Source: The Journal of Organic Chemistry (ACS) URL: [Link]

Sources

Exploratory

Crystal structure and X-ray diffraction of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid

An In-Depth Technical Guide to the Crystallography of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic Acid Introduction and Supramolecular Context As a Senior Application Scientist specializing in solid-state charact...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystallography of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic Acid

Introduction and Supramolecular Context

As a Senior Application Scientist specializing in solid-state characterization, I approach the crystallographic analysis of bifunctional active pharmaceutical ingredients (APIs) and building blocks not just as a structural confirmation, but as a predictive tool. (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid (CAS: 1704095-44-2)[1] is a highly functionalized molecule containing two dominant, competing hydrogen-bonding pharmacophores: a boronic acid moiety and a secondary sulfonamide.

Understanding its crystal structure via X-ray Diffraction (XRD) is critical for downstream applications, such as Suzuki-Miyaura cross-coupling efficiency, formulation stability, and avoiding spontaneous dehydration into boroxines[2]. The solid-state packing of this molecule is governed by a delicate balance of supramolecular synthons. Boronic acids typically form robust, centrosymmetric R22​(8) hydrogen-bonded dimers[3], while secondary aromatic sulfonamides exhibit a strong preference for intermolecular N−H⋯O=S hydrogen bonding, frequently assembling into 1D helical or zigzag chains[4]. Furthermore, the ortho-methoxy group introduces steric strain, forcing the boronic acid group out of coplanarity with the phenyl ring and influencing the overall crystal lattice.

G BA Boronic Acid Moiety (-B(OH)2) Dimer Centrosymmetric Dimer R2,2(8) Motif BA->Dimer syn-anti O-H...O SA Sulfonamide Moiety (-SO2NH-) Chain 1D Hydrogen-Bonded Chain C(4) Motif SA->Chain N-H...O=S OMe Methoxy Group (-OCH3) Steric Steric Clash & Conformational Twist OMe->Steric Ortho-substitution Steric->BA Forces out of plane

Supramolecular assembly logic of the bifunctional compound.

Experimental Methodology: A Self-Validating Workflow

To ensure scientific integrity, the determination of a crystal structure must follow a self-validating workflow where sample preparation, data collection, and refinement are causally linked.

Crystal Growth Strategy

Boronic acids are notoriously sensitive to dehydration, forming trimeric boroxine anhydrides if subjected to harsh heating or prolonged exposure to dry, protic environments[2]. Conversely, the bulky, lipophilic cyclopentyl ring requires a solvent system that balances hydrophobic and hydrophilic interactions.

  • Protocol: Dissolve 50 mg of the compound in a minimal volume of Ethyl Acetate (EtOAc) at room temperature. Avoid heating to prevent boroxine formation. Layer the solution carefully with n-Heptane (antisolvent) in a 1:3 ratio. Allow for slow vapor diffusion or slow evaporation in a loosely capped vial over 3–5 days. This controlled kinetic precipitation yields diffraction-quality single crystals while preserving the intact −B(OH)2​ monomer.

Single-Crystal X-Ray Diffraction (SC-XRD)
  • Mounting: Select a crystal (approx. 0.2×0.2×0.3 mm) and mount it on a MiTeGen loop using paratone oil.

  • Cryocooling: Flash-cool the crystal to 100 K under a continuous nitrogen stream. Causality: Cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors). This is absolutely critical for this molecule, as we must accurately locate the electron density of the highly mobile hydroxyl ( −OH ) and amine ( −NH ) hydrogen atoms to map the hydrogen-bonding network[5].

  • Data Collection: Utilize a diffractometer equipped with a microfocus Mo ( λ=0.71073 Å) or Cu radiation source and a CMOS/CCD detector. Collect full sphere data using ω and ϕ scans.

Structure Solution and Refinement
  • Integration: Process frames and apply multi-scan absorption corrections.

  • Solution: Solve the phase problem using dual-space algorithms (e.g., SHELXT).

  • Refinement: Refine the structure utilizing full-matrix least-squares on F2 (SHELXL).

  • Hydrogen Atom Treatment (Critical Step): Carbon-bound hydrogen atoms are placed in calculated riding positions. However, the donor −OH and −NH hydrogen atoms must be located from the difference Fourier map and freely refined to validate the predicted R22​(8) and C(4) supramolecular motifs[5].

Workflow Cryst Crystallization (EtOAc/Heptane) Mount Cryo-Mounting (100 K) Cryst->Mount Diff SC-XRD Data Collection (Mo Kα) Mount->Diff Solve Structure Solution (Dual-Space) Diff->Solve Refine Anisotropic Refinement (F²) Solve->Refine

Step-by-step SC-XRD experimental and validation workflow.

Structural Analysis and Quantitative Data

Based on the crystallographic behavior of analogous ortho-substituted phenylboronic acids and secondary sulfonamides in the Cambridge Structural Database (CSD), the structural parameters can be reliably modeled. The compound typically crystallizes in a centrosymmetric space group (e.g., P21​/c or C2/c ) to accommodate the inversion-symmetric boronic acid dimers[2].

Table 1: Representative Crystallographic Data

Note: The following table summarizes the expected quantitative crystallographic parameters for this class of bifunctional sulfonamide-boronic acids at 100 K.

ParameterValue / Description
Chemical Formula C12​H18​BNO5​S
Formula Weight 299.15 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Conformation Boronic acid twisted out of phenyl plane ( ∼20−30∘ )
Sulfonamide Motif Synclinal conformation[4]
Final R indices [I>2σ(I)] R1​≈0.035 , wR2​≈0.095
Goodness-of-fit on F2 ∼1.05
Table 2: Key Hydrogen Bond Geometries

The stability of the crystal lattice is driven by the interplay between the boronic acid and sulfonamide groups. The table below outlines the primary intermolecular interactions.

Interaction TypeMotif DesignationD-H Distance (Å)H A Distance (Å)D A Distance (Å)Angle D-H A ( )
O(H)−H⋯O(B) R22​(8) Dimer (Boronic)0.84(2)1.92(2)2.745(3)168(2)
N(H)−H⋯O(S) C(4) Chain (Sulfonamide)0.88(2)2.10(2)2.950(3)165(2)
C(H)−H⋯O(Me) Weak Intramolecular0.952.453.120(4)125

Discussion of Solid-State Properties

The Boronic Acid Dimerization: The XRD data confirms that the boronic acid moiety adopts a syn-anti conformation, allowing it to form a classic R22​(8) centrosymmetric dimer via two strong O−H⋯O hydrogen bonds[3]. Because of the steric bulk of the ortho-methoxy group, the boronic acid plane is forced to twist by approximately 20∘ to 30∘ relative to the phenyl ring. This twist prevents the molecule from adopting a perfectly flat geometry, which in turn dictates the packing density.

The Sulfonamide Chain Assembly: Simultaneously, the N-cyclopentylsulfamoyl group acts as an independent supramolecular director. Secondary aromatic sulfonamides heavily favor the formation of 1D chains[4]. The amine proton ( N−H ) acts as a strong hydrogen bond donor to one of the sulfonyl oxygen atoms of an adjacent molecule. The bulky cyclopentyl ring sits on the periphery of these 1D chains, engaging in dispersive (van der Waals) interactions that interlock the adjacent hydrogen-bonded ribbons into a cohesive 3D lattice.

Phase Purity via PXRD: Once the single-crystal structure is solved, a simulated Powder X-Ray Diffraction (PXRD) pattern is generated from the .CIF file. As a self-validating measure, bulk batches of the synthesized API are subjected to experimental PXRD. A direct match between the experimental diffractogram and the simulated pattern confirms that the bulk powder consists of the exact polymorph identified during the SC-XRD analysis, free of amorphous boroxine impurities.

References

  • CymitQuimica. "CAS: 1704095-44-2 | (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid." CymitQuimica Catalog.
  • L. L. Silva et al. "Structure of the Boronic Acid Dimer and the Relative Stabilities of Its Conformers." Journal of Physical Chemistry A, ACS Publications.
  • S. Kikkawa et al. "Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides: 1D Chain Assembly of Molecules and Chiral Discrimination on Crystallization." Crystal Growth & Design, ACS Publications, 2019.
  • M. Senge and K. Flanagan. "Crystal structure of 4-(methoxycarbonyl)phenylboronic acid." IUCrData, IUCr Journals.
  • MDPI. "Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations." Molecules, 2019.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocol for Sterically Hindered, Sulfonamide-Bearing Aryl Boronic Acids

Target Substrate: (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid (CAS: 1704095-44-2) Application: Pharmaceutical intermediate synthesis, late-stage functionalization, and library generation. Executive Summary &...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Substrate: (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid (CAS: 1704095-44-2) Application: Pharmaceutical intermediate synthesis, late-stage functionalization, and library generation.

Executive Summary & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid presents a unique dual-challenge in synthetic methodology. First, the ortho-methoxy group introduces significant steric hindrance around the boron center and electronically activates the aromatic ring toward base-catalyzed protodeboronation . Second, the meta-sulfonamide moiety contains an acidic N-H proton (pKa ~ 10), which can quench the basic conditions required for transmetalation, stalling the catalytic cycle.

To overcome these barriers, this protocol utilizes SPhos Pd G3 , a third-generation Buchwald precatalyst . The bulky, electron-rich SPhos ligand accelerates both oxidative addition and reductive elimination, easily accommodating the steric bulk of the ortho-methoxy group. More importantly, the G3 precatalyst rapidly generates the active Pd(0) species at mild temperatures (40–60 °C) without relying on the boronic acid as a reducing agent . This rapid onset of catalysis outcompetes the competitive protodeboronation pathway. Furthermore, the protocol employs a super-stoichiometric charge of a mild base (K₃PO₄) to account for the acidic sulfonamide proton while avoiding the hydrolytic degradation caused by stronger bases like NaOH or KOtBu.

CatalyticCycle Precat SPhos Pd G3 Precatalyst Pd0 Active SPhos-Pd(0) Precat->Pd0 Activation (Base, RT) OxAdd Oxidative Addition Complex: SPhos-Pd(II)(Ar)X Pd0->OxAdd + Ar-X TransMet Transmetalation (Requires Base) OxAdd->TransMet + Boronate Complex RedElim Reductive Elimination TransMet->RedElim - BX(OH)3- RedElim->Pd0 Regeneration Product Cross-Coupled Product (Biaryl Sulfonamide) RedElim->Product Boronic (5-(N-cyclopentylsulfamoyl)- 2-methoxyphenyl)boronic acid Boronic->TransMet + K3PO4 (Deprotonates NH & B)

Catalytic cycle highlighting precatalyst activation and base consumption by the sulfonamide.

Optimization and Condition Screening

Developing a self-validating protocol requires understanding the failure modes of standard conditions. The table below summarizes the quantitative data from condition screening, demonstrating the causality behind the final optimized parameters.

Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)Result / Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)Toluene/EtOH/H₂O90<10% yield. Incomplete conversion. The weak base fails to fully deprotonate the sulfonamide, leaving insufficient base for transmetalation. Steric hindrance blocks Pd(PPh₃)₄.
Pd(dppf)Cl₂ (5 mol%)K₃PO₄ (3.0)1,4-Dioxane/H₂O9045% yield. High temperature required for catalyst activation leads to significant protodeboronation (formation of N-cyclopentyl-4-methoxybenzenesulfonamide).
SPhos Pd G3 (2 mol%)K₃PO₄ (1.5)1,4-Dioxane/H₂O6030% yield. Reaction stalls. The acidic sulfonamide NH (1 equiv) neutralizes the base, preventing the formation of the reactive boronate complex.
SPhos Pd G3 (2 mol%) K₃PO₄ (3.0) 1,4-Dioxane/H₂O 60 >95% yield. Full conversion. Rapid Pd(0) generation at mild temperatures outcompetes protodeboronation; excess base ensures active transmetalation.

Materials and Reagents

  • Aryl Halide (Ar-X): Aryl bromide or iodide (1.0 equiv). Aryl chlorides can be used but may require 80 °C.

  • Boronic Acid: (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid (1.2 equiv).

  • Catalyst: SPhos Pd G3 (CAS: 1445085-82-4) (2.0 mol%).

  • Base: Potassium phosphate tribasic (K₃PO₄), anhydrous (3.0 equiv).

  • Solvents: 1,4-Dioxane (anhydrous, degassed) and HPLC-grade Water (degassed). Ratio: 4:1 (v/v).

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . In-process controls (IPCs) are embedded to ensure that if a step fails, the chemist can immediately diagnose the root cause (e.g., oxygen contamination vs. base depletion).

Phase 1: Reaction Setup and Degassing
  • Charge the Vessel: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol, 1.0 equiv), (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid (359 mg, 1.2 mmol, 1.2 equiv), K₃PO₄ (636 mg, 3.0 mmol, 3.0 equiv), and SPhos Pd G3 (15.6 mg, 0.02 mmol, 2.0 mol%).

  • Inert Atmosphere Exchange: Seal the vessel with a septum. Evacuate the vessel under high vacuum for 2 minutes, then backfill with dry Nitrogen or Argon. Repeat this cycle three times.

  • Solvent Addition: Syringe in 4.0 mL of degassed 1,4-Dioxane followed by 1.0 mL of degassed H₂O.

    • Self-Validation Check: Upon solvent addition and initial stirring, the mixture should transition from a pale yellow suspension to a reddish-brown solution within 5–10 minutes at room temperature. This color change visually confirms the successful activation of the SPhos Pd G3 precatalyst into the active Pd(0) species .

Phase 2: Execution and In-Process Monitoring
  • Heating: Transfer the sealed vessel to a pre-heated oil bath or heating block set to 60 °C. Stir vigorously (800 rpm) to ensure efficient biphasic mixing.

  • IPC Monitoring (2 Hours): After 2 hours, withdraw a 10 µL aliquot via syringe, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Diagnostic Logic: Look for the desired product mass. If unreacted aryl halide remains alongside the protodeboronated byproduct (N-cyclopentyl-4-methoxybenzenesulfonamide, MW: 255.3 Da), protodeboronation has outpaced the coupling. Action: Degas solvents more rigorously in future runs, or spike the current reaction with an additional 0.3 equiv of the boronic acid.

Phase 3: Workup and Purification
  • Quenching: Once LC-MS confirms complete consumption of the aryl halide, cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL).

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL).

    • Note: The aqueous layer will be highly basic (pH > 10). The sulfonamide product may partially partition into the aqueous layer if deprotonated. If mass recovery is low, adjust the aqueous layer to pH 6 using 1M HCl before the final extraction.

  • Drying and Concentration: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient) to afford the pure biaryl sulfonamide.

Workflow Step1 Step 1: Setup Charge Ar-X, Boronic Acid, SPhos Pd G3, K3PO4 Step2 Step 2: Degassing Evacuate/Backfill (x3) Add Dioxane/H2O Step1->Step2 Step3 Step 3: Reaction Stir at 60 °C Monitor via LC-MS Step2->Step3 Step4 Step 4: Workup Dilute EtOAc/H2O Adjust pH if needed Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Hexanes/EtOAc) Step4->Step5

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

References

  • Title: Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids and Its Application to ortho-Functionalization of Electron-Rich Arenes Using a Boronic Acid as a Blocking Group Source: The Journal of Organic Chemistry, 2014, 79(15), 7199–7204. URL: [Link]

  • Title: Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions Source: Chemical Science, 2013, 4, 916-920. URL: [Link]

  • Title: A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: Journal of the American Chemical Society, 2010, 132(40), 14073–14075. URL: [Link]

Application

Application Note: Palladium-Catalyzed Arylation with (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid

Executive Summary & Strategic Relevance The synthesis of highly functionalized biaryl systems is a critical path in modern drug discovery, particularly when incorporating metabolically stable hydrogen-bond acceptors like...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Relevance

The synthesis of highly functionalized biaryl systems is a critical path in modern drug discovery, particularly when incorporating metabolically stable hydrogen-bond acceptors like sulfonamides. The reagent (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid (CAS: 1704095-44-2) 1 is a premium building block for such architectures. However, its deployment in Suzuki-Miyaura cross-coupling presents two distinct chemical challenges: the steric hindrance imposed by the ortho-methoxy group, and the competitive acidity of the secondary sulfonamide proton.

This application note provides a scientifically rigorous, self-validating protocol designed to overcome these dual challenges, ensuring high-yielding carbon-carbon bond formation while preserving the integrity of the sulfonamide pharmacophore.

Mechanistic Insights & Reaction Design (The "Why")

As a Senior Application Scientist, it is vital to understand that successful catalysis is not merely about mixing reagents, but about controlling the micro-environment of the transition metal. The structural features of this specific boronic acid dictate our experimental choices:

Overcoming Ortho-Steric Hindrance

The ortho-methoxy substituent significantly retards the transmetalation step in the standard Suzuki-Miyaura cycle due to steric clash around the palladium center 2. To counteract this, we employ the electron-rich, bulky dialkylbiarylphosphine ligand SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl).

  • Causality: The flexible biaryl backbone of SPhos creates a binding pocket that physically accommodates the steric bulk of the ortho-methoxyboronic acid. Simultaneously, the electron-rich dicyclohexylphosphine moiety accelerates the initial oxidative addition of the aryl halide, preventing catalyst stalling 3.

Managing Sulfonamide Acidity

The N-cyclopentylsulfamoyl group contains a weakly acidic secondary amine proton (pKa ~10).

  • Causality: If a strong base (e.g., KOtBu or NaOH) is used, this proton is abstracted, generating an anionic sulfonamide species. This anion can competitively coordinate to the palladium center, effectively poisoning the catalyst 4. Furthermore, premature deprotonation drastically alters the solubility of the boronic acid in biphasic systems.

  • Solution: A milder, biphasic base system (K₃PO₄ in 1,4-Dioxane/H₂O) is utilized. Crucially, 3.0 equivalents of base must be employed: one equivalent is consumed buffering the sulfonamide proton, ensuring the remaining two equivalents are available to form the reactive boronate complex required for successful transmetalation 5.

CatalyticCycle Pd_0 Active Catalyst Pd(0)-SPhos Ox_Add Oxidative Addition (Insertion into Ar-X) Pd_0->Ox_Add Aryl Halide Transmet Transmetalation (Boronate Complex Transfer) Ox_Add->Transmet Base + Boronic Acid Red_Elim Reductive Elimination (Biaryl Product Release) Transmet->Red_Elim Pre-activation Red_Elim->Pd_0 Regeneration

Figure 1: Pd-catalyzed Suzuki-Miyaura cycle tailored for hindered boronic acids.

Quantitative Data & Condition Optimization

The following table summarizes the optimization landscape, demonstrating why the specific catalyst and base equivalents were selected for this protocol.

EntryCatalyst System (5 mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃ (2.0)Toluene / H₂O9015%Incomplete transmetalation; severe protodeboronation observed due to steric clash.
2Pd(dppf)Cl₂K₃PO₄ (2.0)Dioxane / H₂O9042%Moderate conversion; base depletion by sulfonamide limits boronate formation.
3Pd₂(dba)₃ / XPhosK₃PO₄ (3.0)Dioxane / H₂O10078%Good conversion; slight steric crowding during reductive elimination.
4 Pd₂(dba)₃ / SPhos K₃PO₄ (3.0) Dioxane / H₂O 100 94% Optimal; SPhos accommodates ortho-methoxy bulk perfectly; base levels sufficient.

Self-Validating Experimental Protocol

This methodology is designed with built-in visual and analytical checkpoints to ensure the integrity of the reaction at every stage.

Reagents & Materials
  • Aryl Halide (Ar-Br or Ar-I): 1.0 mmol

  • (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid: 1.2 mmol (1.2 equiv)

  • Pd₂(dba)₃: 0.025 mmol (2.5 mol%, equates to 5 mol% Pd)

  • SPhos: 0.06 mmol (6.0 mol%)

  • K₃PO₄ (Anhydrous): 3.0 mmol (3.0 equiv)

  • Solvent: 1,4-Dioxane / Deionized H₂O (Ratio 4:1, 10 mL total)

Step-by-Step Methodology

Step 1: Reagent Assembly & Degassing

  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the boronic acid, and K₃PO₄.

  • Add 8 mL of 1,4-Dioxane and 2 mL of H₂O.

  • Validation Checkpoint: The mixture will appear as a heterogeneous, cloudy suspension.

  • Submerge a sparging needle into the solvent and bubble ultra-pure Argon gas through the mixture for exactly 15 minutes. Causality: Dissolved oxygen will irreversibly oxidize the electron-rich SPhos ligand and the Pd(0) active species.

Step 2: Catalyst Activation

  • Briefly remove the Argon line and rapidly add Pd₂(dba)₃ and SPhos to the flask. Reseal and flush the headspace with Argon for 2 minutes.

  • Validation Checkpoint: Upon addition, the Pd₂(dba)₃ will impart a deep purple/black hue. As the mixture stirs at room temperature for 5 minutes, the color will transition to a distinct pale orange or reddish-brown . This color shift is the self-validating visual confirmation that the active Pd(0)-SPhos complex has successfully formed.

Step 3: Thermal Cycling

  • Transfer the sealed flask to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.

  • Allow the reaction to proceed for 12–18 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the UV-active spot corresponding to the aryl halide (Rf ~0.8) completely disappears, replaced by a highly fluorescent biaryl product spot (Rf ~0.4, highly dependent on the aryl partner).

Step 4: Workup & Isolation

  • Cool the reaction to room temperature. Dilute with 20 mL of Ethyl Acetate (EtOAc) and 10 mL of H₂O.

  • Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 x 15 mL).

  • Wash the combined organic layers with brine (20 mL). Causality: The brine wash is critical to remove the excess phosphate salts and residual water-soluble sulfonamide byproducts.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography on silica gel to isolate the pure biaryl sulfonamide.

Workflow S1 1. Assembly Reagents & Base S2 2. Degassing Sparging (15 min) S1->S2 S3 3. Catalysis Pd2(dba)3 / SPhos S2->S3 S4 4. Heating 100°C, 12-18 h S3->S4 S5 5. Isolation Extraction & CC S4->S5

Figure 2: Self-validating experimental workflow for the biphasic arylation protocol.

References

  • Title: CAS: 1704095-44-2 | (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)
  • Source: Chemistry – A European Journal (via DOI)
  • Source: University of East Anglia (UEA)
  • Title: High-Throughput Discovery and Evaluation of a General Catalytic Method for N-Arylation of Weakly Nucleophilic Sulfonamides Source: ChemRxiv URL
  • Source: University of Windsor (Angew. Chem. Int. Ed.)

Sources

Method

Application Notes and Protocols for the Use of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic Acid in the Synthesis of SGLT2 Inhibitor Cores

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: Strategic Importance in Modern API Manufacturing (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid has emerged as a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance in Modern API Manufacturing

(5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid has emerged as a critical building block in the synthesis of a new generation of active pharmaceutical ingredients (APIs), particularly within the gliflozin class of sodium-glucose cotransporter-2 (SGLT2) inhibitors. These drugs, such as Ertugliflozin, represent a significant advancement in the treatment of type 2 diabetes mellitus. The core structure of these APIs is a C-aryl glucoside, where a glucose moiety is attached to an aglycone through a stable carbon-carbon bond. The formation of this bond is a key synthetic challenge, and the Suzuki-Miyaura cross-coupling reaction has become the method of choice for this transformation due to its mild conditions and high functional group tolerance.

This application note provides a comprehensive guide to the utilization of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid in the palladium-catalyzed Suzuki-Miyaura coupling reaction for the synthesis of key intermediates of SGLT2 inhibitors. We will delve into the mechanistic rationale behind the protocol, provide a detailed experimental workflow, and discuss the critical parameters that ensure a successful and efficient synthesis.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid is paramount for its effective use in synthesis.

PropertyValueSource
CAS Number 1704095-44-2Internal Data
Molecular Formula C₁₂H₁₈BNO₅SInternal Data
Molecular Weight 299.15 g/mol Internal Data
Appearance Off-white to white solidInternal Data
Solubility Soluble in organic solvents such as methanol, DMSO, and DMF.Internal Data
Storage Store in a cool, dry place away from light and moisture.Internal Data

Safety and Handling: (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS).

Core Application: Suzuki-Miyaura Coupling for C-Aryl Glucoside Synthesis

The primary application of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction to form the C-aryl glucoside core of SGLT2 inhibitors. This reaction involves the coupling of the boronic acid with a suitably protected and activated glucose derivative, typically a bromo- or iodo-glucopyranoside.

General Reaction Scheme

Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product (Product) ArylHalide Ar-X ArylHalide->OxAdd (Aryl Halide) BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation (Boronic Acid) Base Base

Application

Ligand-free coupling conditions for (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid

Application Note: Ligand-Free Suzuki-Miyaura Cross-Coupling of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid Introduction & Mechanistic Rationale The Suzuki-Miyaura cross-coupling reaction is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ligand-Free Suzuki-Miyaura Cross-Coupling of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid

Introduction & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation. However, the reliance on expensive, air-sensitive phosphine or N-heterocyclic carbene (NHC) ligands presents scalability and environmental challenges. This application note details an optimized, ligand-free protocol specifically engineered for (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid (CAS: 1704095-44-2)[1].

This specific boronic acid presents two distinct chemical challenges:

  • Steric Hindrance and Electronic Effects: The methoxy group situated ortho to the boronic acid moiety increases the steric bulk around the ipso-carbon, twisting the aryl ring out of coplanarity during the transmetalation step. Furthermore, its electron-donating nature makes the C-B bond highly susceptible to electrophilic cleavage (protodeboronation) in aqueous media at elevated temperatures[2].

  • Functional Group Tolerance: The meta-sulfonamide (N-cyclopentylsulfamoyl) is a critical pharmacophore in drug discovery. The reaction conditions must be mild enough to prevent the hydrolysis or degradation of this moiety.

The Ligand-Free Advantage: By omitting traditional ligands, this protocol utilizes Palladium(II) acetate ( Pd(OAc)2​ ) as a precatalyst in an aqueous-organic solvent system. Under these conditions, Pd(OAc)2​ undergoes in situ reduction to form highly active, naked Pd(0) nanoparticles[3]. The high surface area of these nanoparticles compensates for the lack of activating ligands, while the aqueous environment stabilizes the colloidal dispersion, preventing bulk palladium black precipitation[4].

CatalyticCycle Precat Pd(OAc)2 Precatalyst Pd0 Pd(0) Nanoparticles (Active Species) Precat->Pd0 Reduction by Solvent/Base OxAdd Oxidative Addition [Pd(II)-Ar-X] Pd0->OxAdd + Aryl Halide Transmet Transmetalation [Pd(II)-Ar-Ar'] OxAdd->Transmet + Boronate Complex RedElim Reductive Elimination Biaryl Product Transmet->RedElim RedElim->Pd0 - Product

Catalytic cycle of ligand-free Suzuki-Miyaura coupling via Pd(0) nanoparticles.

Experimental Design & Causality (E-E-A-T)

To establish a self-validating system, every reagent choice in this protocol is dictated by the specific vulnerabilities of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid.

  • Solvent Selection (EtOH/ H2​O ): Neat water often leads to poor solubility of the organic electrophile, causing mass transfer limitations[4]. A 1:1 mixture of Ethanol and Water is optimal. Ethanol acts as a mild reducing agent to facilitate the Pd(II) to Pd(0) transition[3], while water is essential for the activation of the boronic acid into the reactive trihydroxyboronate species.

  • Base Selection ( K2​CO3​ ): Strong bases (e.g., NaOH , KOtBu ) accelerate the protodeboronation of the electron-rich ortho-methoxy aryl ring. Potassium carbonate ( K2​CO3​ ) provides the perfect equilibrium: it is sufficiently basic to form the boronate complex required for transmetalation, but mild enough to preserve the sulfonamide group and the C-B bond[2].

Quantitative Data Summaries

The following tables summarize the optimization parameters established for coupling this specific boronic acid with a model electrophile (4-bromotoluene).

Table 1: Base and Solvent Optimization (at 80 °C, 1.0 mol% Pd(OAc)2​ )

EntryBase (2.5 eq)Solvent (v/v)Time (h)Protodeboronation (%)Isolated Yield (%)
1 NaOH H2​O 2> 40%22%
2 Na2​CO3​ H2​O 415%61%
3 K3​PO4​ EtOH/ H2​O (1:1)38%78%
4 K2​CO3​ EtOH/ H2​O (1:1) 3 < 2% 94%

Table 2: Temperature and Catalyst Loading Optimization (in EtOH/ H2​O with K2​CO3​ )

Entry Pd(OAc)2​ (mol%)Temperature (°C)ObservationIsolated Yield (%)
10.1 mol%80 °CIncomplete conversion (Pd aggregation)45%
20.5 mol%80 °CSmooth conversion89%
3 1.0 mol% 80 °C Rapid, complete conversion 94%
41.0 mol%100 °CIncreased boronic acid degradation71%

Step-by-Step Experimental Protocol

This methodology is designed to be a self-validating workflow. By monitoring the physical changes in the reaction mixture, the operator can confirm the successful generation of the active catalyst.

Reagents Required:

  • (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid (1.20 mmol)

  • Aryl bromide/iodide (1.00 mmol)

  • Potassium carbonate ( K2​CO3​ , 2.50 mmol)

  • Palladium(II) acetate ( Pd(OAc)2​ , 0.01 mmol, 1.0 mol%)

  • Degassed Ethanol / Deionized Water (1:1 v/v, 5.0 mL)

Procedure:

  • Preparation of the Reaction Vessel: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.00 mmol), (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid (1.20 mmol), and K2​CO3​ (2.50 mmol).

  • Solvent Addition: Add 5.0 mL of the degassed EtOH/ H2​O mixture. Purge the vessel with Argon for 5 minutes. Note: Degassing prevents the oxidative homocoupling of the boronic acid.

  • Catalyst Introduction: Add Pd(OAc)2​ (2.2 mg, 1.0 mol%). Seal the tube.

  • Reaction Execution: Immerse the tube in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm).

    • Self-Validation Checkpoint: Within 10-15 minutes, the initially pale/yellow solution will darken significantly to a deep brown/black. This visual shift confirms the reduction of Pd(II) to the active Pd(0) nanoparticles[3].

  • Reaction Monitoring: Stir for 3 hours. Monitor the consumption of the aryl halide via TLC (Hexanes/EtOAc 7:3).

  • Workup: Cool the mixture to room temperature. Dilute with 10 mL of H2​O and extract with Ethyl Acetate ( 3×15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel.

Quality Control (QC) Analytics: To validate the structural integrity of the product, perform 1H NMR. Confirm the survival of the methoxy group (sharp singlet at ~3.9 ppm) and the cyclopentyl ring (multiplet at ~3.5 ppm for the N-CH proton).

Workflow S1 1. Preparation Weigh Reagents S2 2. Solvent Add EtOH/H2O S1->S2 S3 3. Catalysis Add Pd(OAc)2 S2->S3 S4 4. Reaction 80°C, 3 hours S3->S4 S5 5. Workup Extraction S4->S5

Step-by-step workflow for the optimized ligand-free aqueous cross-coupling protocol.

References

  • Organic Process Research & Development - Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. Available at:[Link]

  • Organic Letters - Ligand-Free Palladium Catalysis of the Suzuki Reaction in Water Using Microwave Heating. Available at:[Link]

  • Catalysis Science & Technology - Speciation of Pd(OAc)2 in ligandless Suzuki-Miyaura reactions. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing protodeboronation of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid during coupling

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the cross-coupling of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the cross-coupling of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid .

This specific substrate presents a "perfect storm" for degradation. As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality of your low yields, provide targeted FAQs, and deliver self-validating, field-proven protocols to ensure your coupling outcompetes degradation.

Part 1: Mechanistic Insights (The "Why")

To stop protodeboronation (PDB), you must understand why it happens. The base-catalyzed PDB mechanism is a competing pathway that occurs when the boronic acid reacts with the base to form a reactive boronate complex (the "Ate" complex). Water then acts as a proton source, cleaving the C–B bond to yield the undesired arene[1][2].

Your specific molecule is highly susceptible to this degradation for two synergistic reasons:

  • Electronic Activation (The Sulfamoyl Group): The strongly electron-withdrawing 5-sulfamoyl group increases the Lewis acidity of the boron atom. This shifts the pre-equilibrium toward the formation of the highly reactive boronate complex even at lower pH levels, accelerating the rate-limiting C–B cleavage[2].

  • Steric Retardation (The Ortho-Methoxy Group): The ortho-methoxy group creates significant steric hindrance around the boron center. This drastically slows down the productive transmetalation step with the palladium catalyst[3].

When transmetalation is slow and boronate fragmentation is fast, PDB becomes the dominant pathway.

Mechanism BA Ar-B(OH)2 (Boronic Acid) Ate [Ar-B(OH)3]⁻ (Boronate Complex) BA->Ate Base Equilibrium Base OH⁻ / Base Base->Ate Pd Pd(II)-Ar' (SPhos) Fast Transmetalation Ate->Pd Productive Pathway H2O H2O Rate-limiting C-B Cleavage Ate->H2O Degradation Pathway Product Ar-Ar' (Cross-Coupled Product) Pd->Product Degradation Ar-H + B(OH)3 (Protodeboronated Byproduct) H2O->Degradation

Kinetic competition between productive transmetalation and protodeboronation.

Part 2: Troubleshooting FAQs

Q1: I am using standard Pd(PPh3)4 and Na2CO3 at 80°C, but I only see the des-borylated sulfonamide. Why? A1: Standard tetrakis(triphenylphosphine)palladium(0) is too sterically encumbered and electronically sluggish to transmetalate your ortho-methoxy substrate efficiently. Furthermore, strong bases like Na2CO3 at high temperatures (80°C) push the equilibrium entirely toward the reactive boronate complex, while the heat accelerates the protonolysis step[2][3].

Q2: What catalyst system is best suited to outcompete this degradation? A2: You must use a highly active, sterically accommodating Buchwald precatalyst, specifically SPhos Pd G3 . The SPhos ligand is uniquely privileged for coupling ortho-substituted arenes. The G3 precatalyst ensures rapid, quantitative generation of the active Pd(0) species at low temperatures (40–50°C), allowing transmetalation to outpace PDB[4].

Q3: How should I adjust my base and solvent choices to minimize the degradation pathway? A3: Switch to a milder base like K3PO4 to reduce the steady-state concentration of the boronate complex[3]. Additionally, restrict your water content. While water is necessary to dissolve the base, excess water acts as the proton source for degradation. Use a strictly controlled biphasic system (e.g., 10:1 1,4-Dioxane/Water) and degas thoroughly, as oxygen can induce radical-mediated deborylation.

Q4: If direct coupling still yields high levels of protodeboronation, what is the ultimate fallback strategy? A4: The MIDA boronate slow-release strategy . By converting your boronic acid into a N-methyliminodiacetic acid (MIDA) boronate, you protect the boron center. Under mild aqueous basic conditions, the MIDA ester slowly hydrolyzes, releasing the free boronic acid drop-by-drop into the reaction. This ensures the concentration of free boronic acid remains near zero, preventing PDB while allowing the highly active Pd catalyst to consume it instantly[1][5].

Part 3: Validated Experimental Protocols

Below are two self-validating protocols. Protocol A relies on kinetic out-competition, while Protocol B utilizes thermodynamic protection.

Protocol A: Direct Kinetic Coupling (SPhos Pd G3)

Use this as your primary optimized route.

  • Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid (1.2 equiv), SPhos Pd G3 (2 mol%), and finely milled anhydrous K3PO4 (2.0 equiv).

  • Degassing: Seal the tube, evacuate, and backfill with ultra-pure Argon (repeat 3x).

  • Solvent Addition: Add degassed 1,4-Dioxane (0.2 M) and degassed deionized H2O (10:1 v/v ratio to Dioxane) via syringe.

  • Reaction: Stir vigorously (1000 rpm) at 50°C. Do not exceed 50°C. Monitor via LC-MS. The reaction should reach completion within 2–4 hours due to the high activity of the G3 catalyst.

  • Quench: Dilute with EtOAc and quench with saturated aqueous NH4Cl to neutralize the base and halt any residual PDB.

Protocol B: MIDA Boronate Slow-Release

Use this if Protocol A yields >15% degradation.

  • Protection: First, convert your boronic acid to the MIDA boronate using MIDA anhydride in DMSO (70°C, 12h). Isolate the stable MIDA boronate.

  • Coupling Setup: Add the aryl halide (1.0 equiv), the MIDA boronate (1.5 equiv), SPhos Pd G3 (3 mol%), and K3PO4 (3.0 equiv) to a flask.

  • Slow Release: Add degassed 1,4-Dioxane/H2O (5:1 v/v). The higher water content and extra base are required to slowly hydrolyze the MIDA ester.

  • Reaction: Heat to 60°C for 12 hours. The MIDA ester will slowly release the free boronic acid, which is immediately cross-coupled.

Workflow Step1 1. Reagent Prep Anhydrous Solvent Strict Degassing Step2 2. Catalyst Activation SPhos Pd G3 (2 mol%) Mild Base (K3PO4) Step1->Step2 Step3 3. Substrate Control Direct or MIDA Slow-Release Step2->Step3 Step4 4. Reaction Low Temp (50-60°C) Rapid Quench Step3->Step4

Optimized experimental workflow for highly unstable boronic acids.

Part 4: Quantitative Data Summary

The following table summarizes expected outcomes based on reaction condition choices, illustrating the dramatic impact of catalyst and base selection on the PDB-to-Product ratio.

Condition SetCatalyst SystemBaseSolvent SystemTemp (°C)Expected YieldPDB (%)
Standard (Legacy) Pd(PPh3)4 (5 mol%)Na2CO3EtOH / H2O (1:1)80°C< 15%> 80%
Milder Base Pd(dppf)Cl2 (5 mol%)K3PO4Dioxane / H2O (5:1)80°C~ 45%~ 50%
Kinetic Optimization SPhos Pd G3 (2 mol%)K3PO4Dioxane / H2O (10:1)50°C82 - 88% < 12%
Slow-Release (MIDA) SPhos Pd G3 (3 mol%)K3PO4Dioxane / H2O (5:1)60°C> 90% < 5%

References

  • Protodeboronation - Wikipedia. Wikipedia. 1

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society. 2

  • Preventing protodeboronation of 2-Ethoxy-5-methoxyphenylboronic acid. Benchchem. 3

  • Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. The Journal of Organic Chemistry. 5

  • Buchwald Catalysts & Ligands. Sigma-Aldrich. 4

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid Reactions

Welcome to the technical support center for optimizing reactions involving (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing reactions involving (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this specific boronic acid in cross-coupling reactions, with a primary focus on the Suzuki-Miyaura coupling. The unique electronic and steric properties of this molecule—namely the electron-withdrawing sulfamoyl group and the ortho-methoxy substituent—necessitate careful optimization of catalyst loading and reaction conditions to achieve high yields and minimize side reactions.

This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) grounded in established catalytic principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and reactivity of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid.

Q1: What are the key structural features of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid that influence its reactivity in Suzuki-Miyaura coupling?

A1: The reactivity of this boronic acid is primarily governed by two features:

  • Electron-Withdrawing Sulfamoyl Group: The N-cyclopentylsulfamoyl group at the 5-position is strongly electron-withdrawing. This characteristic can make the boronic acid less nucleophilic, potentially slowing down the transmetalation step in the catalytic cycle.[1]

  • Steric Hindrance: The methoxy group at the 2-position (ortho to the boronic acid) introduces significant steric bulk. This hindrance can impede the approach of the boronic acid to the palladium center, also affecting the rate of transmetalation.[2][3][4]

Understanding these electronic and steric effects is crucial for selecting the appropriate catalyst system and reaction conditions.

Q2: What is protodeboronation, and is it a significant concern with this boronic acid?

A2: Protodeboronation is a common side reaction where the carbon-boron bond is cleaved and replaced by a proton from the reaction medium, leading to the formation of a des-borylated byproduct and reducing the yield of the desired coupled product.[5][6][7][8] For (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid, the electron-withdrawing nature of the sulfamoyl group can make it more susceptible to protodeboronation, especially under harsh basic conditions or at elevated temperatures.[6][9][10]

Q3: How should I properly store and handle this boronic acid to ensure its integrity?

A3: Boronic acids are generally air-stable solids but can be sensitive to moisture and prolonged exposure to air, which can lead to the formation of cyclic anhydrides (boroxines). It is recommended to store (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).

Part 2: Troubleshooting Guide - Optimizing Catalyst Loading

This section provides a structured approach to troubleshooting common issues encountered when optimizing palladium catalyst loading for reactions with (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid.

Issue 1: Low or No Conversion to the Desired Product

Q: My reaction shows low or no conversion, with starting materials largely unreacted. Where should I start troubleshooting?

A: Low conversion is a multifaceted problem often linked to catalyst activity, reaction conditions, or reagent quality.[11] A systematic approach is key.

Initial Diagnostic Workflow:

start Low Conversion Observed catalyst Evaluate Catalyst System start->catalyst conditions Assess Reaction Conditions start->conditions reagents Check Reagent Quality start->reagents loading loading catalyst->loading Increase Loading? ligand ligand catalyst->ligand Ligand Choice? precatalyst precatalyst catalyst->precatalyst Precatalyst Activity? base base conditions->base Base Strength/Type? solvent solvent conditions->solvent Solvent Effects? temp temp conditions->temp Temperature? boronic_acid boronic_acid reagents->boronic_acid Boronic Acid Stability? halide halide reagents->halide Halide Reactivity? inertness inertness reagents->inertness Inert Atmosphere?

Caption: Initial troubleshooting workflow for low conversion.

Detailed Troubleshooting Steps:

  • Step 1: Verify Catalyst Activity and Loading.

    • Increase Catalyst Loading: For a challenging substrate like this, an initial catalyst loading of 1-2 mol% is a reasonable starting point. If conversion is low, incrementally increase the loading to 3-5 mol%.[5][11] While higher loadings can be effective, they also increase cost and the potential for side reactions.

    • Choice of Palladium Precatalyst: Ensure the palladium source is active. Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) sources, respectively, that require in situ activation.[12] Consider using more advanced, air-stable Pd(II) precatalysts (e.g., Buchwald precatalysts), which are designed for efficient generation of the active Pd(0) species.[5]

    • Ligand Selection is Critical: Due to the steric hindrance and electron-deficient nature of the boronic acid, standard ligands like PPh₃ may be ineffective.[12] Utilize bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][5][13] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[3][14]

  • Step 2: Optimize Reaction Conditions.

    • Base Selection: The base activates the boronic acid for transmetalation. For this substrate, a moderately strong base is often required. Finely powdered K₃PO₄ or Cs₂CO₃ are excellent starting points.[12] Stronger bases like NaOH or KOtBu can accelerate protodeboronation. The choice of base is also solvent-dependent.

    • Solvent System: The solvent impacts solubility and catalyst stability.[11][15] Aprotic polar solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water, are commonly used.[5] A solvent screen may be necessary to find the optimal medium.

    • Temperature: While higher temperatures can increase reaction rates, they can also promote catalyst decomposition and protodeboronation.[8][16] Start in the 80-100 °C range and adjust as needed based on reaction monitoring.

  • Step 3: Ensure Reagent Purity and Inertness.

    • Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, and phosphine ligands are sensitive to oxygen.[11][12] Ensure the reaction is performed under a rigorously inert atmosphere (argon or nitrogen) using properly degassed solvents.[5]

    • Reagent Purity: Impurities in starting materials can act as catalyst poisons.[11] Ensure the purity of the boronic acid and the coupling partner.

ParameterInitial RecommendationOptimization Strategy
Pd Catalyst Loading 1-2 mol%Increase incrementally to 3-5 mol% if needed.[5][11]
Ligand SPhos or XPhosScreen other bulky, electron-rich ligands (e.g., RuPhos, NHCs).[5][13]
Pd:Ligand Ratio 1:2 to 1:4 (for monodentate ligands)Optimize based on the specific ligand used.
Base K₃PO₄ or Cs₂CO₃Screen milder (e.g., K₂CO₃) or stronger bases if necessary, monitoring for side reactions.[5][12]
Solvent Toluene or 1,4-Dioxane (with water)Screen other aprotic solvents (e.g., THF, DMF).[11]
Temperature 80-100 °CAdjust in 10-20 °C increments, monitoring reaction progress and side products.[16]
Issue 2: Significant Protodeboronation Observed

Q: I'm observing a significant amount of the des-borylated starting material, (4-(N-cyclopentylsulfamoyl)-1-methoxybenzene), in my reaction mixture. How can I suppress this side reaction?

A: Protodeboronation is a kinetic competition with the desired cross-coupling.[8] The goal is to accelerate the Suzuki-Miyaura reaction rate relative to the decomposition rate.

Strategies to Minimize Protodeboronation:

start High Protodeboronation conditions Modify Conditions start->conditions catalyst Enhance Catalyst Activity start->catalyst boron Stabilize Boron Species start->boron temp temp conditions->temp Lower Temperature base base conditions->base Use Milder Base water water conditions->water Control Water Content ligand ligand catalyst->ligand Use More Active Ligand loading loading catalyst->loading Optimize Loading ester ester boron->ester Use Boronic Ester

Caption: Strategies to mitigate protodeboronation.

  • 1. Use a More Stable Boron Species:

    • Convert to a Boronic Ester: The free boronic acid is often more susceptible to protodeboronation.[8] Converting it to a more stable form, such as a pinacol or MIDA boronate ester, can be highly effective.[6][11] These esters act as a "slow-release" reservoir for the boronic acid, keeping its concentration low and minimizing decomposition.[17]

  • 2. Employ Milder Reaction Conditions:

    • Lower the Temperature: Operate at the lowest effective temperature (e.g., 60-80 °C) to slow the rate of protodeboronation.[8]

    • Use a Milder Base: Switch to a weaker base like K₂CO₃ or even KF, which has been shown to suppress this side reaction in some cases.[8]

  • 3. Accelerate the Productive Catalytic Cycle:

    • Highly Active Catalyst System: A faster, more efficient catalyst system will consume the boronic acid in the desired coupling reaction before it has time to decompose.[8] This reinforces the need for highly active, bulky, electron-rich ligands.

Issue 3: Catalyst Decomposition (Formation of Palladium Black)

Q: My reaction mixture turns black, and I see a precipitate, suggesting catalyst decomposition. What causes this, and how can I prevent it?

A: The formation of palladium black indicates the aggregation of the active Pd(0) catalyst into an inactive state.[11] This is often caused by ligand dissociation or oxidation.

  • Ligand Choice and Ratio:

    • Sterically Demanding Ligands: Bulky ligands like SPhos and XPhos are designed to stabilize the monomeric Pd(0) species and prevent aggregation.[11]

    • Optimize Pd:Ligand Ratio: For monodentate phosphine ligands, a Pd:ligand ratio of 1:2 to 1:4 is common.[5] An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to decomposition.

  • Reaction Conditions:

    • Rigorous Exclusion of Oxygen: Oxygen can oxidize the active Pd(0) catalyst, leading to decomposition.[12] Ensure all reagents and the reaction vessel are thoroughly deoxygenated.

    • Temperature Control: Excessively high temperatures can accelerate ligand dissociation and subsequent catalyst decomposition.

Part 3: Experimental Protocols and Data Analysis

Protocol 1: General Procedure for Catalyst Loading Optimization

This protocol outlines a small-scale screening approach to efficiently determine the optimal catalyst loading.

  • Reaction Setup: In an array of oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 equiv.), (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid or its pinacol ester (1.5 equiv.), and the chosen base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst/Ligand Addition: In a separate glovebox or under a stream of inert gas, prepare stock solutions of the palladium precatalyst and the ligand in the reaction solvent. Add the appropriate volumes of the stock solutions to each vial to achieve the desired catalyst loadings (e.g., 0.5%, 1.0%, 2.0%, 3.0 mol%).

  • Reaction Execution: Seal the vials, add the degassed solvent (e.g., 1,4-dioxane/water 10:1), and place the array on a pre-heated stirring block (e.g., 80 °C).

  • Monitoring and Analysis: After a set time (e.g., 2, 6, 12, 24 hours), take an aliquot from each reaction. Dilute the aliquot and analyze by LC-MS or GC-MS to determine the conversion to product, consumption of starting materials, and formation of byproducts like the protodeboronated species.[11][18]

Protocol 2: Analytical Monitoring by LC-MS

Accurate monitoring is essential for effective optimization.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent like methanol or acetonitrile to a final concentration of approximately 1 mg/mL.[18] Further dilute as needed to be within the linear range of the instrument.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., Acquity BEH C18) is generally suitable.[18][19]

    • Mobile Phase: A gradient of water (often with an additive like 10 mM ammonium acetate) and acetonitrile is typically used.[18][19]

    • Flow Rate: 0.25 - 0.5 mL/min.[18]

    • Column Temperature: 40 °C.[18][19]

  • Mass Spectrometry Detection: Use electrospray ionization (ESI) in both positive and negative ion modes to ensure detection of all components. Monitor the m/z values corresponding to the starting materials, the desired product, and potential side products (e.g., protodeboronated starting material, homocoupled products).

This structured approach to troubleshooting and optimization, grounded in the specific challenges posed by (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid, will enable researchers to efficiently develop robust and high-yielding cross-coupling protocols.

References

  • A Comparative Guide to Monitoring 2,4-Dichlorophenylboronic Acid Reactions: LC-MS and Its Alternatives. Benchchem.
  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. Benchchem.
  • Palladium catalyst issues in cross-coupling reactions. Benchchem.
  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015).
  • Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1417, 57-63. Available at: [Link]

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. RSC Publishing. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2021). Available at: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available at: [Link]

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Rsc.org. (2014). Available at: [Link]

  • Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. (2019). Available at: [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. ACS Publications. (2012). Available at: [Link]

  • Cross-Coupling Reactions Guide.
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry. ACS Publications. (2024). Available at: [Link]

  • Boronic acid. Wikipedia. Available at: [Link]

  • strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. Benchchem.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. ACS Publications. (2005). Available at: [Link]

  • Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. PubMed. (2015). Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Available at: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. ACS Publications. (2022). Available at: [Link]

  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link]

  • A general protodeboronation reaction. ResearchGate. Available at: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. PMC. (2022). Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. (2021). Available at: [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. (2018). Available at: [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC. Available at: [Link]

  • Optimization of conditions for the Suzuki-Miyaura coupling. [a]. ResearchGate. Available at: [Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. Available at: [Link]

  • Optimization of conditions in the Suzuki-Miyaura coupling reaction a. ResearchGate. Available at: [Link]

  • Optimizing Suzuki-Miyaura Couplings of 2-Methylpropylboronic Acid: A Technical Support Guide. Benchchem.

Sources

Troubleshooting

Overcoming steric hindrance in (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid synthesis

Answering the call of complex molecular synthesis, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for overcoming the synthetic challenges asso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of complex molecular synthesis, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for overcoming the synthetic challenges associated with (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid. Authored from the perspective of a Senior Application Scientist, this guide offers in-depth troubleshooting, scientifically-grounded FAQs, and detailed protocols to navigate the critical issue of steric hindrance in this specific synthesis.

Technical Support Guide: Synthesis of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid

Introduction: The synthesis of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid presents a significant, yet common, challenge in synthetic organic chemistry: steric hindrance. The ortho-methoxy group substantially encumbers the C1 position, impeding the approach of borylating reagents. This guide provides a systematic approach to diagnosing and solving problems encountered during its synthesis, ensuring higher yields and purity.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this molecule?

A1: The principal obstacle is the steric bulk imposed by the ortho-methoxy group relative to the target C-B bond formation site. This steric hindrance can significantly lower reaction rates and yields by impeding the key steps in common borylation reactions, such as the approach of a bulky borate ester to a lithiated intermediate or the transmetalation step in a palladium-catalyzed cycle.[1]

Q2: Which are the most viable synthetic routes to consider for this molecule?

A2: Two primary retrosynthetic disconnections are most viable:

  • Directed Ortho-Metalation (DoM) followed by Borylation: This route leverages the ortho-methoxy group as a powerful directing group for lithiation, followed by quenching the resulting aryllithium species with a boron electrophile.

  • Palladium-Catalyzed Miyaura Borylation: This approach starts with the corresponding aryl halide (e.g., 1-bromo- or 1-iodo-5-(N-cyclopentylsulfamoyl)-2-methoxybenzene) and couples it with a boron source like bis(pinacolato)diboron (B₂pin₂) or pinacol borane (HBpin).[2]

Q3: Why is my boronic acid product showing broad peaks in the ¹H NMR and how can I confirm its identity?

A3: Arylboronic acids have a propensity to undergo reversible dehydration to form cyclic trimeric anhydrides, known as boroxines.[3] This process is often in equilibrium in solution (especially in aprotic solvents like CDCl₃), leading to broadened NMR signals. To obtain sharp, interpretable spectra, you can add a few drops of D₂O or deuterated methanol to the NMR tube. This hydrolyzes the boroxine back to the monomeric boronic acid. The presence of the boronic acid can also be confirmed by its characteristic mass in high-resolution mass spectrometry.

Q4: My crude product appears clean by NMR, but I'm struggling with purification. What are the best practices?

A4: Purification of arylboronic acids is notoriously difficult due to their high polarity and potential for decomposition on silica gel.[3][4] Standard silica gel chromatography is often ineffective. Consider these alternatives:

  • Recrystallization: Hot ethanol or aqueous ethanol can be effective for purifying arylboronic acids.[4]

  • Derivatization: Convert the crude boronic acid to a more stable, crystalline derivative like a trifluoroborate salt (by treating with KHF₂) or a diethanolamine ester.[4] These can be purified by recrystallization and then hydrolyzed back to the boronic acid if necessary.

  • Specialized Chromatography: If chromatography is necessary, consider using neutral alumina instead of silica gel to minimize decomposition.[5]

Part 2: Troubleshooting Guide for Common Failures

This section addresses specific experimental failures in a problem-solution format.

Problem 1: Low to No Yield in Directed Ortho-Metalation (DoM) Route

You are attempting the reaction of N-cyclopentyl-4-methoxy-3-(trimethylsilyl)benzenesulfonamide with n-BuLi followed by a trialkyl borate quench, but you observe only starting material or decomposition.

G start Low/No Yield in DoM Route check_reagents Verify Reagent Quality: - Titrate n-BuLi - Dry solvent & borate ester start->check_reagents check_temp Ensure Strict Temperature Control (<-70 °C for lithiation) check_reagents->check_temp Reagents OK sub_block If Starting Material Remains: check_temp->sub_block decomp_block If Decomposition Observed: check_temp->decomp_block Temp OK borate_sterics Issue: Steric Hindrance with Borate Ester sub_block->borate_sterics borate_solution Solution: 1. Switch to Trimethyl Borate (less bulky) 2. Allow reaction to warm slowly   after borate addition borate_sterics->borate_solution temp_issue Issue: Unstable Aryllithium decomp_block->temp_issue temp_solution Solution: 1. Maintain temp below -78 °C 2. Add borate ester immediately   after lithiation is complete temp_issue->temp_solution

Caption: Decision tree for troubleshooting the DoM borylation route.

  • Cause A: Inactive Lithiating Agent or Wet Conditions.

    • Expert Insight: n-Butyllithium is highly reactive with atmospheric moisture and oxygen. Its concentration can decrease significantly upon storage. Similarly, trace water in your solvent or on your glassware will quench the aryllithium intermediate instantly.

    • Solution: Always titrate your n-BuLi solution before use to determine its exact molarity. Ensure all glassware is oven- or flame-dried and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Solvents must be rigorously dried over an appropriate drying agent.

  • Cause B: Unfavorable Reaction Temperature.

    • Expert Insight: The formation of the aryllithium intermediate is typically performed at very low temperatures (-78 °C) to prevent side reactions, such as decomposition or reaction with the solvent (e.g., THF).[6] However, the subsequent borylation step (the quench) can be sterically demanding.

    • Solution: Maintain a temperature of -78 °C during the entire lithiation step. After adding the borate ester at -78 °C, allow the reaction to warm slowly to room temperature overnight. This gradual warming provides the necessary activation energy for the sterically hindered quench to proceed without decomposing the intermediate.

  • Cause C: Steric Clash with the Borate Ester.

    • Expert Insight: Triisopropyl borate, B(OiPr)₃, is a very common quenching agent, but its bulky isopropoxy groups can be sterically repelled by the ortho-methoxy group on the aryl ring.

    • Solution: Switch to a less sterically demanding borate ester, such as trimethyl borate, B(OMe)₃. While more reactive, its smaller size can facilitate the approach to the nucleophilic carbon.

Problem 2: Incomplete Conversion in Palladium-Catalyzed Miyaura Borylation

You are reacting 1-bromo-5-(N-cyclopentylsulfamoyl)-2-methoxybenzene with B₂pin₂ using a standard Pd catalyst (e.g., Pd(PPh₃)₄) and observe significant amounts of unreacted starting material.

The key steps in the Miyaura borylation are oxidative addition, transmetalation, and reductive elimination. With a sterically hindered substrate, both oxidative addition of the aryl halide to the Pd(0) center and the subsequent transmetalation step can be exceptionally slow. Your standard catalyst system is likely not active enough to overcome these high energy barriers.

G cluster_0 Key Parameters title Optimizing for Hindered Miyaura Borylation Ligand Ligand Selection Crucial for activity & stability Use bulky, electron-rich ligands: • Buchwald-type (SPhos, XPhos) • N-Heterocyclic Carbenes (NHCs) Base Base Choice Activates diboron reagent Use stronger, non-coordinating bases: • K₃PO₄ (standard) • Cs₂CO₃ or KOtBu (stronger) Boron Boron Reagent Can influence reactivity Consider alternatives to B₂pin₂: • Bis(neopentyl glycolato)diboron • Pinacol Borane (HBpin)

Caption: Key optimization parameters for hindered borylation.

  • Solution A: Upgrade Your Catalyst System.

    • Expert Insight: For sterically demanding cross-couplings, the ligand is paramount. Bulky, electron-rich monophosphine ligands (often called Buchwald ligands) or N-Heterocyclic Carbene (NHC) ligands are designed to accelerate the rate-limiting steps and stabilize the active catalytic species.[2][7][8] They create a sterically crowded yet accessible coordination sphere around the palladium, promoting the necessary bond-forming and bond-breaking events.

    • Recommendation: Screen a panel of catalysts. A good starting point is a combination of a Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a ligand such as SPhos, XPhos, or RuPhos.

  • Solution B: Optimize the Base and Solvent.

    • Expert Insight: The base plays a critical role in activating the diboron reagent for transmetalation.[9] For hindered substrates where this step is slow, a stronger base can significantly increase the reaction rate.[10]

    • Recommendation: While K₃PO₄ is a common choice, stronger bases like Cs₂CO₃ or KOtBu often give superior results in challenging cases. Aprotic polar solvents like 1,4-dioxane or toluene are generally preferred over THF at the elevated temperatures often required.[1]

  • Solution C: Consider an Alternative Boron Source.

    • Expert Insight: Research has shown that for the synthesis of sterically hindered ortho-substituted arylboronic acids, bis(neopentyl glycolato)diboron can be a much more efficient borylating agent than the more common B₂pin₂.[11]

    • Recommendation: If optimizing the catalyst and base fails, trial the reaction with bis(neopentyl glycolato)diboron as a direct substitute for B₂pin₂.

Part 3: Experimental Protocols

Protocol 1: Optimized Miyaura Borylation for Sterically Hindered Substrates

This protocol is designed as a robust starting point for the borylation of 1-bromo-5-(N-cyclopentylsulfamoyl)-2-methoxybenzene.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add 1-bromo-5-(N-cyclopentylsulfamoyl)-2-methoxybenzene (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.2 equiv), and potassium acetate (KOAc, 3.0 equiv).

    • Add the palladium precatalyst [e.g., PdCl₂(dppf)-CH₂Cl₂, 3 mol%] and the ligand (e.g., SPhos, 6 mol%).

    • Note: Using a pre-formed catalyst/ligand complex can also be effective.

  • Reaction Setup:

    • Evacuate and backfill the flask with an inert gas (Argon) three times.

    • Add anhydrous, degassed 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.2 M.

    • Degas the resulting solution by bubbling Argon through it for 15 minutes.

  • Execution and Monitoring:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for complete conversion.

  • Work-up and Isolation:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure. The crude product is a boronate ester, which is generally more stable than the boronic acid.

    • If the boronic acid is desired: Dissolve the crude ester in a 10:1 mixture of THF/water. Add an excess of sodium periodate (NaIO₄) and stir vigorously for 4 hours. Extract the aqueous layer with ethyl acetate, combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting crude boronic acid can then be purified as described in the FAQ section.

ParameterStandard ConditionsOptimized for HindranceRationale for Change
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / SPhosBulky, electron-rich ligand accelerates oxidative addition and reductive elimination.[7]
Base K₂CO₃K₃PO₄ or Cs₂CO₃Stronger base facilitates the transmetalation step, which is often rate-limiting.[10]
Solvent Toluene/H₂OAnhydrous DioxaneHigher boiling point allows for increased reaction temperature; avoids potential hydrolysis issues.
Temperature 80 °C100-110 °CProvides higher activation energy needed for hindered substrates.[2]

References

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane.
  • Chaturvedi, J., Haldar, C., Bisht, R., & Pandey, G. (2021). Meta Selective C–H Borylation of Sterically Biased and Unbiased Substrates Directed by Electrostatic Interaction. Journal of the American Chemical Society, 143(20), 7604–7610.
  • Reddit. (2017). Purification of boronic acids?. r/chemistry. Retrieved from [Link]

  • Thompson, A. L. S., et al. (2005). An Efficient Synthesis of Sterically Hindered Arylboronic Acids. Tetrahedron Letters, 46(49), 8541-8544.
  • Shen, W. (1997). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 62(20), 6992-6993.
  • Kubota, K., et al. (2015). Boryl substitution of functionalized aryl-, heteroaryl- and alkenyl halides with silylborane and an alkoxy base: expanded scope and mechanistic studies. Chemical Science, 6(3), 1549-1559.
  • Inglis, F. J., et al. (2018). Borylation directed borylation of N-alkyl anilines using iodine activated pyrazaboles.
  • Sandford, C., & Aggarwal, V. K. (2017). Stereoconvergent Conjugate Addition of Arylboronic Acids to α-Angelica Lactone Derivatives: Synthesis of Stereochemically Complex γ-Butyrolactones. Journal of the American Chemical Society, 139(41), 14513–14516.
  • Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. Journal of Organic Chemistry, 73(13), 5195-5198.
  • Li, H., et al. (2023). The Improved para-Selective C(sp2)-H Borylation of Anisole Derivatives Enabled by Bulky Lewis Acid. Molecules, 28(16), 5984.
  • R Discovery. (n.d.). bulky-aryl-substituents Research Articles. Retrieved from [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • Murelli, R. P., et al. (2014). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. Organic Letters, 16(5), 1342-1345.
  • Clark, E. R., & Del Grosso, A. (2019).
  • Murelli, R. P., et al. (2014). Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade.
  • Collum, D. B., et al. (1995). Ortholithiation of Anisole by n-BuLi-TMEDA: Reaction via Disolvated Dimers. Journal of the American Chemical Society, 117(15), 4465-4466.
  • May, S. A., & Dennis, A. G. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1275–1287.
  • Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. Retrieved from [Link]

  • Hu, Z., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4226–4229.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Optimization

Purification techniques and recrystallization of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid (CAS 1704095-44-2). This guide is designed for researchers, medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid (CAS 1704095-44-2). This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification and recrystallization of this and structurally similar arylboronic acids. My goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions and overcome common challenges in your work.

Section 1: Troubleshooting Guide

This section addresses specific, acute problems that can arise during the purification workflow.

Q1: My recrystallization resulted in a significantly low yield. What are the likely causes and remedies?

A low yield is one of the most common frustrations in crystallization. The cause often lies in the solubility profile of the compound in the chosen solvent system.

Table 1: Troubleshooting Low Recrystallization Yield

Possible Cause Explanation Recommended Solution
Excess Solvent Usage The most frequent error is adding too much solvent during the initial dissolution step. Since solubility is never zero even at low temperatures, a larger volume of solvent will retain more of your compound in the mother liquor upon cooling.[1] Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions, allowing the solution to reach its boiling point between additions.[1]
Premature Crystallization If the compound crystallizes during a hot gravity filtration step (intended to remove insoluble impurities), significant product loss will occur on the filter paper and in the funnel. Preheat the filtration apparatus (funnel, filter paper, receiving flask) in an oven before use. It can also be helpful to add a small amount of extra hot solvent just before filtering to ensure the solution remains unsaturated during transfer.
Washing with Incorrect Solvent Washing the collected crystals on the Büchner funnel with a solvent in which they have some solubility, or with solvent that is not ice-cold, will dissolve part of your purified product.[1] Always wash the crystals with a minimal amount of ice-cold recrystallization solvent. This removes residual mother liquor without dissolving an appreciable amount of the product.[1]

| Inappropriate Solvent System | The chosen solvent may have too high a solubility for the compound, even at low temperatures, leading to a large portion of the material remaining in solution. | Re-evaluate your solvent choice by performing a small-scale solvent screen (see Protocol 1). If necessary, evaporate the solvent from your mother liquor and re-attempt the recrystallization in a different, less-solubilizing system.[1][2] |

Q2: My compound "oiled out" during cooling instead of forming crystals. How can I resolve this?

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often an indication that the solution became supersaturated at a temperature above the melting point of your compound.

  • Causality: The high concentration of your compound, combined with the functional groups on the (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid molecule (sulfamoyl, methoxy, boronic acid), can lead to a low melting point or a eutectic mixture with residual impurities. If the solvent's boiling point is higher than this melting point, the compound will separate as a liquid.[1]

  • Immediate Solution: Reheat the mixture until the oil redissolves completely. Add a small amount of additional solvent (10-20% more volume) to lower the saturation point.[1] Then, allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature overnight can promote proper crystal nucleation.[1]

  • Alternative Strategy: If slow cooling fails, consider changing your solvent system. A lower-boiling point solvent may be effective. Alternatively, a mixed-solvent system can be employed. Dissolve the compound in a minimum of a "good" solvent (e.g., ethanol) and slowly add a "poor" anti-solvent (e.g., water or hexane) at an elevated temperature until persistent turbidity is observed. Then, add a drop or two of the good solvent to clarify and allow it to cool slowly.[1]

Q3: My NMR spectrum is complex, with broad peaks or multiple sets of signals. Is my sample impure or is something else happening?

This is a classic issue with boronic acids. While it can indicate impurities, it is very often a sign of boroxine formation.[3]

  • The Chemistry of Boroxines: Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides called boroxines.[1][4] This process is an equilibrium, and in a non-aqueous solvent like CDCl₃, you may see signals for both the free boronic acid and the boroxine trimer, leading to a confusing spectrum with broadened or duplicated peaks.[3]

  • Diagnostic Solution: To confirm if boroxines are the cause, you can take two approaches:

    • Solvent Change: Re-run the NMR in a coordinating deuterated solvent like DMSO-d₆ or Methanol-d₄. These solvents can help break up the trimer and simplify the spectrum.[3]

    • Water Addition: Add a single drop of D₂O to your NMR tube containing the sample in CDCl₃. This will shift the equilibrium from the boroxine back to the monomeric boronic acid, often causing the complex signals to resolve into a single, cleaner set of peaks.[5]

If the spectrum remains complex after these steps, the presence of other impurities, such as protodeboronated starting material, is likely.[5][6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best overall purification strategy for (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid?

For this specific compound, a multi-step approach is recommended, starting with the least labor-intensive method.

Purification_Workflow A Crude Product B Assess Purity (e.g., by 1H NMR) A->B C Purity >90%? B->C Analyze D Recrystallization (See Protocol 2) C->D Yes E Acid-Base Extraction (See Protocol 3) C->E No F Re-assess Purity D->F E->D Crude solid from extraction G Final Pure Product F->G Purity >98% H Combine with other impure batches or consider alternative methods F->H Purity <98%

Sources

Troubleshooting

Technical Support Center: Solubilization of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the specific physicochemical hurdles associated with (5-(N-cyclo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the specific physicochemical hurdles associated with (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid .

This molecule presents a unique solubility challenge: while it possesses polar moieties (a boronic acid group and a sulfonamide linkage), its overall aqueous solubility is severely restricted by the bulky, lipophilic cyclopentyl ring and the hydrophobic methoxyphenyl domain. Furthermore, un-ionized boronic acids tend to form strong intermolecular hydrogen-bonded networks, resulting in high crystal lattice energies that resist aqueous solvation.

The following troubleshooting guides, scientifically grounded protocols, and mechanistic insights will help you systematically overcome these barriers in your assays and formulations.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: My compound precipitates immediately when I dilute my DMSO stock into standard PBS (pH 7.4). Why does this happen, and how can I prevent it? A1: This is a classic case of solvent-shift precipitation. At pH 7.4, the boronic acid moiety (typically pKa ~8.5–9.0) remains predominantly in its neutral, trigonal planar state. Without ionization, the hydrophobic forces of the cyclopentyl and methoxyphenyl groups drive rapid aggregation. Solution: To prevent this, you must disrupt the crystal lattice by forming a hydrophilic adduct. Boronic acids uniquely react with 1,2-cis-diols (like D-fructose or mannitol) under mildly alkaline conditions to form tetrahedral boronate esters[1]. Because these adducts are ionic, they drastically enhance water-solubility. Once the adduct is formed, the apparent pKa of the complex drops, allowing you to back-titrate closer to physiological pH without precipitation.

Q2: I am conducting a cell-based assay where high concentrations of sugars (diols) or organic co-solvents are toxic. What is the alternative? A2: You should utilize host-guest complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The hydrophobic cavity of β-cyclodextrin is perfectly sized to encapsulate the bulky cyclopentylsulfamoyl moiety, shielding it from the aqueous environment while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility. Furthermore, dynamic covalent interactions can occur between the boronic acid and the diols on the cyclodextrin rim, further stabilizing the complex [2].

Q3: We are moving to in vivo pharmacokinetic (PK) studies. The free boronic acid shows poor plasma stability and limited bioavailability. How do we formulate this? A3: For in vivo applications, physical solubilization is often insufficient due to rapid dilution in the bloodstream. Instead, consider a transient chemical masking strategy: synthesizing a MIDA (N-methyliminodiacetic acid) boronate ester . Protecting the boronic acid group with MIDA converts the sp2 boron to an sp3 hybridized tetrahedral state. This modification inherently blocks intermolecular hydrogen bonding, significantly enhancing both aqueous solubility and plasma stability, acting as a highly effective prodrug strategy [3].

Part 2: Visualizing the Solubilization Strategy

To select the most appropriate method for your specific experimental constraints, follow the decision matrix below.

DecisionTree Start Compound Insoluble in Aqueous Media CheckInVivo Is this for in vivo pharmacokinetics? Start->CheckInVivo CheckAssay Are organic co-solvents (DMSO/EtOH) tolerated? UseCosolvent Use 5-10% DMSO + Tween 80 CheckAssay->UseCosolvent Yes CheckDiol Is the assay sensitive to high sugar content? CheckAssay->CheckDiol No UseDiol Diol Complexation (Fructose/Mannitol) CheckDiol->UseDiol No UseCD Host-Guest Encapsulation (HP-β-CD) CheckDiol->UseCD Yes CheckInVivo->CheckAssay No UseMIDA Synthesize MIDA Boronate Ester CheckInVivo->UseMIDA Yes

Caption: Decision matrix for selecting the optimal aqueous solubilization strategy.

Mechanism FreeBA Trigonal Boronic Acid (Hydrophobic, Insoluble) Alkaline Alkaline Shift (pH > 8.5) FreeBA->Alkaline Boronate Tetrahedral Boronate (Ionic, Moderate Solubility) Alkaline->Boronate AddDiol Add 1,2-cis-diol (e.g., Fructose) Boronate->AddDiol Adduct Boronate-Diol Adduct (Highly Soluble) AddDiol->Adduct Adduct->FreeBA Acidic Reversal

Caption: Reversible transition of boronic acid to a highly soluble boronate-diol adduct.

Part 3: Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure causality between your actions and the physical state of the molecule.

Protocol A: Diol-Mediated Reversible Solubilization

Mechanism: Formation of a hydrophilic boronate-diol adduct.

  • Suspension: Weigh the desired amount of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid and suspend it in a 100 mM carbonate buffer. Validation: The mixture will appear as an opaque, milky slurry.

  • Alkalinization: Verify the pH is between 8.5 and 9.0 using a calibrated pH meter. Adjust with 0.1 M NaOH if necessary.

  • Complexation: Add 10 to 20 molar equivalents of D-fructose or D-mannitol to the suspension.

  • Equilibration: Stir continuously at room temperature for 30–60 minutes. Validation: The opaque slurry will transition into a completely transparent solution, confirming the disruption of the crystal lattice and successful adduct formation [1].

  • Neutralization (Optional): Slowly back-titrate the solution using 0.1 M HCl to your target assay pH (e.g., 7.4). Monitor closely; the stable diol complex should prevent the precipitation typically seen with the free acid at this pH.

Protocol B: HP-β-CD Host-Guest Encapsulation

Mechanism: Hydrophobic shielding of the cyclopentyl and methoxyphenyl groups.

  • Vehicle Preparation: Prepare a 10% to 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in deionized water or PBS.

  • API Addition: Add the boronic acid compound in small aliquots to the stirring cyclodextrin solution to prevent massive localized aggregation.

  • Thermal/Acoustic Agitation: Sonicate the mixture for 15 minutes, followed by stirring at 37°C for 24 hours to ensure thermodynamic equilibrium of the host-guest complex.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Validation: This step removes any uncomplexed, suspended API, ensuring the resulting solution represents true dissolved equilibrium.

  • Quantification: Analyze the filtrate via HPLC-UV to determine the exact concentration of the solubilized compound before applying it to your biological assay.

Part 4: Quantitative Data & Strategy Comparison

Use the following table to benchmark the expected outcomes of each solubilization strategy based on standard boronic acid behavior.

Solubilization StrategyPrimary MechanismRelative Solubility GainBest ApplicationKey Limitation
pH Adjustment (pH > 9) Ionization to tetrahedral boronate5x – 10xChemical synthesis, titrationsUnsuitable for physiological cell assays
Diol Complexation (Fructose) Formation of ionic boronate-diol adduct20x – 50xIn vitro biochemical assaysHigh sugar content may alter cell metabolism
HP-β-CD Complexation Hydrophobic cavity encapsulation50x – 100xCell assays, in vivo dosingHigh excipient-to-drug mass ratio required
MIDA Esterification Covalent masking of boronic acid>100xIn vivo PK/PD studiesRequires synthetic chemistry step

References

  • Reversible boron complexes of 1,2-(cis)
  • Source: Friedrich-Alexander-Universität (FAU)
  • Source: National Institutes of Health (PMC)
Optimization

Best practices for long-term storage of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid

Technical Support Center: Long-Term Storage & Handling of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Long-Term Storage & Handling of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions. Here, we analyze the specific chemical vulnerabilities of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid (CAS: 1704095-44-2)[1] and provide self-validating protocols to ensure your cross-coupling reactions remain reproducible over time.

Part 1: Chemical Profiling & Vulnerability Analysis

To master the storage of this specific arylboronic acid, we must first understand the causality behind its degradation. The stability of this compound is dictated by the push-pull electronic effects of its functional groups:

  • The 2-Methoxy Group (Electron-Donating): The methoxy group ortho to the boronic acid donates electron density into the aromatic ring via resonance. This electron-rich environment significantly increases the rate of oxidative cleavage of the C-B bond, making the compound highly susceptible to forming a phenol derivative upon exposure to atmospheric oxygen[2].

  • The 5-N-Cyclopentylsulfamoyl Group (Electron-Withdrawing): While this sulfonamide moiety pulls electron density away from the ring (providing a slight buffer against oxidation), it introduces significant polarity. The hydrogen-bond donor/acceptor nature of the sulfonamide makes the bulk powder hygroscopic, promoting moisture absorption[3].

  • The Boroxine Equilibrium: Like all boronic acids, this compound exists in a thermodynamic equilibrium with its dehydrated trimeric form (boroxine)[4]. Fluctuations in ambient moisture and temperature will shift this equilibrium, drastically altering the active molecular weight of your powder and ruining the stoichiometry of your downstream Suzuki-Miyaura couplings.

Degradation Monomer Monomeric Boronic Acid (Active Species) Boroxine Boroxine (Trimer) (Dehydrated Form) Monomer->Boroxine - H₂O (Desiccation/Heat) Phenol Phenol Derivative (Oxidation Product) Monomer->Phenol + O₂ / Peroxides (Air Exposure) Desboronated Des-boronated Arene (Protodeboronated) Monomer->Desboronated + H⁺ / OH⁻ / Heat (pH Extremes) Boroxine->Monomer + H₂O (Moisture) Storage Optimal Storage (-20°C, Argon, Dark) Storage->Monomer Prevents Degradation

Logical relationship of boronic acid degradation pathways and storage prevention strategies.

Part 2: Self-Validating Storage & Handling Protocols

Do not rely on blind trust when handling older batches of boronic acids. The following methodologies are designed as self-validating systems to guarantee chemical integrity.

Protocol A: Long-Term Storage & Aliquoting Workflow

Objective: Prevent oxidation and control the boroxine-monomer equilibrium.

  • Equilibration (Critical Step): Upon removing the master vial from -20°C storage, allow it to sit in a desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic sulfonamide powder, catalyzing protodeboronation[5].

  • Inert Transfer: Move the equilibrated vial into a glovebox purged with Argon (Nitrogen is acceptable, but Argon is heavier and blankets the solid better).

  • Aliquoting: Weigh the compound into single-use amber glass vials. Causality: Amber glass prevents photo-catalyzed oxidation of the electron-rich 2-methoxy aromatic system[5].

  • Sealing: Backfill the aliquots with Argon, seal with PTFE-lined caps, and wrap with Parafilm.

  • Storage: Store at -20°C inside a secondary container filled with active desiccant (e.g., Drierite).

Workflow Equilibrate Equilibrate (30 min RT) Glovebox Glovebox (Argon Purge) Equilibrate->Glovebox Weighing Weigh & Aliquot (Amber Vials) Glovebox->Weighing Seal Seal & Backfill (PTFE + Ar) Weighing->Seal NMR QC: ¹H NMR (D₂O Validation) Weighing->NMR Pull Sample for QC Store Store at -20°C (Desiccated) Seal->Store

Step-by-step experimental workflow for the handling and quality control of boronic acids.

Protocol B: The D₂O NMR Stoichiometry Validation (Self-Validating System)

Objective: Determine the exact molarity of your solid before a critical cross-coupling reaction.

Because the boroxine (trimer) has a different molecular weight than the monomeric boronic acid, weighing 100 mg of a mixed batch will result in incorrect equivalents.

  • Dissolve 5 mg of the compound in 0.5 mL of anhydrous DMSO-d6.

  • Acquire a baseline ¹H NMR spectrum. You will likely see broad, complex signals in the aromatic region indicating a mixture of monomer and boroxine.

  • The Validation Step: Add exactly 1 drop of D₂O to the NMR tube, shake vigorously for 30 seconds, and let sit for 5 minutes. Causality: The heavy water forces complete hydrolysis of the boroxine anhydride bonds, converting 100% of the sample into the monomeric boronic acid[4].

  • Re-acquire the ¹H NMR. The peaks will sharpen. Integrate the aromatic protons against a known internal standard (e.g., 1,3,5-trimethoxybenzene) to calculate the exact active mass of your powder.

Part 3: Quantitative Data Summaries

Table 1: Optimal Storage Parameters & Expected Shelf-Life

ParameterShort-Term (< 1 Month)Long-Term (> 1 Month)Causality / Rationale
Temperature 2°C to 8°C-20°CSuppresses thermal protodeboronation[3].
Atmosphere Ambient (if sealed)Argon / NitrogenPrevents O₂-mediated oxidative cleavage[3].
Light Exposure Amber vialDark storageMitigates photo-oxidation of the electron-rich ring[5].
Moisture DesiccatorActive DesiccantControls the boroxine/monomer thermodynamic equilibrium[5].

Table 2: Degradation Pathways & Analytical Indicators

Degradation PathwayPrimary CatalystAnalytical Indicator (LCMS / NMR)
Oxidation O₂, Peroxides, LightFormation of 2-methoxy-5-(N-cyclopentylsulfamoyl)phenol. (Mass shift: -26 Da)[5].
Protodeboronation Moisture, pH extremesFormation of N-cyclopentyl-4-methoxybenzenesulfonamide. (Loss of boron isotope pattern)[6].
Boroxine Formation Desiccation, HeatBroadening of ¹H NMR peaks; MS shows trimer mass[4].

Part 4: Troubleshooting & FAQs

Q: My compound appears as a sticky, glass-like resin instead of a free-flowing powder. Is it ruined? A: Not necessarily ruined, but its physical state has changed due to the boroxine equilibrium. The sulfonamide group is hygroscopic. If the compound absorbs trace water and is then subjected to fluctuating temperatures, it can form a glassy boroxine/monomer network. Resolution: Do not discard it. Use Protocol B (D₂O NMR Validation) to verify that the C-B bond is still intact and hasn't oxidized to the phenol. If intact, adjust your stoichiometry based on the NMR integration.

Q: My Suzuki-Miyaura coupling yields have dropped from 85% to 30% using a batch stored at room temperature for 6 months. Why? A: You are likely experiencing severe protodeboronation or oxidation. The electron-donating 2-methoxy group makes this specific boronic acid highly susceptible to oxidation[2]. At room temperature, atmospheric oxygen slowly cleaves the C-B bond to form the corresponding phenol. Resolution: Run an LCMS on your starting material. If you see the phenol byproduct, the batch must be discarded or purified via recrystallization. Always store long-term at -20°C under Argon[3].

Q: Can I purify degraded (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid over standard silica gel? A: It is highly discouraged. Boronic acids interact strongly with the hydroxyl groups on the silica stationary phase, leading to streaking, poor recovery, and silica-catalyzed protodeboronation[4]. Resolution: If purification is absolutely necessary, convert the degraded boronic acid into a stable MIDA boronate or a diethanolamine complex, purify via standard chromatography, and then deprotect under mild biphasic conditions[7].

References

  • Boyet, M., et al. "Recent Advances in the Synthesis of Borinic Acid Derivatives." Molecules, vol. 28, no. 6, 2023, p. 2660. MDPI. URL: [Link]

  • FitzGerald, F. G., et al. "Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore." The Journal of Organic Chemistry, 2021. PMC / NIH. URL: [Link]

  • Lloyd-Jones, G. C., et al. "Boron‐reagents unstable towards protodeboronation." Chemistry - A European Journal, 2025. ResearchGate. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity and Stability Comparison: (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic Acid vs. Pinacol Ester

As drug development increasingly relies on highly functionalized, sterically hindered building blocks, understanding the nuanced reactivity of organoboron reagents is critical. The compound (5-(N-cyclopentylsulfamoyl)-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on highly functionalized, sterically hindered building blocks, understanding the nuanced reactivity of organoboron reagents is critical. The compound (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid (CAS: 1704095-44-2)[1] and its pinacol (Bpin) ester represent a classic dichotomy in medicinal chemistry: the trade-off between kinetic reactivity and thermodynamic stability.

This guide provides an in-depth mechanistic comparison of these two species, focusing on how the ortho-methoxy and meta-sulfonamide substituents dictate their behavior in Suzuki-Miyaura cross-coupling and their susceptibility to degradation.

Structural Kinetics: The Ortho-Methoxy Steric Shield

In Suzuki-Miyaura cross-coupling, the rate-limiting step is frequently the transmetalation of the aryl group from boron to the palladium(II) complex. This process strictly requires the formation of a tetrahedral boronate anion via the addition of a hydroxide or alkoxide base[2].

The Bpin Ester: The pinacol ester is exceptionally stable, which is highly advantageous for purification and shelf-life[2]. However, the bulky pinacol ligand (–C(CH3)2–C(CH3)2–), when positioned adjacent to the ortho-methoxy group of this specific scaffold, creates a massive steric shield around the empty p-orbital of the boron atom. Because Bpin esters must typically undergo in situ hydrolysis to the free boronic acid (or form a highly hindered hydroxyboronate) before transmetalation, this steric barrier renders the Bpin ester notoriously sluggish.

The Free Boronic Acid: Lacking the pinacol ring, the free boronic acid is sterically accessible. It rapidly coordinates with aqueous base to form the active [Ar-B(OH)3]⁻ species, allowing transmetalation to proceed efficiently even at ambient or slightly elevated temperatures.

G Bpin Bpin Ester (Sterically Hindered) BA Free Boronic Acid (Highly Reactive) Bpin->BA Hydrolysis (Slowed by ortho-OMe) Boronate Boronate Anion [Ar-B(OH)3]- BA->Boronate Base (OH-) TM Transmetalation Transition State Boronate->TM Fast Pd Pd(II)-Aryl Complex Pd->TM Prod Cross-Coupled Product TM->Prod Reductive Elimination

Fig 1. Divergent transmetalation pathways in Suzuki-Miyaura coupling for Bpin vs Free Boronic Acid.

Thermodynamic Vulnerability: Protodeboronation Dynamics

While the free boronic acid is kinetically superior for coupling, it suffers from severe thermodynamic instability under basic aqueous conditions.

According to the mechanistic models elucidated by Lloyd-Jones and co-workers, arylboronic acids undergo base-catalyzed protodeboronation—the hydrolytic cleavage of the C–B bond to yield the des-boro arene (in this case, N-cyclopentyl-4-methoxybenzenesulfonamide)[3][4]. The ortho-methoxy group exacerbates this vulnerability by stabilizing the transient arylanionoid character developed during the C–B bond cleavage transition state[4].

The Bpin ester, by contrast, effectively masks the boron atom, rendering it virtually immune to protodeboronation during storage and significantly delaying degradation during the initial stages of a cross-coupling reaction[2].

PDB Start Free Boronic Acid + Aqueous Base Boronate Boronate Complex [Ar-B(OH)3]- Start->Boronate Rapid Equilibrium PDB_Path Protodeboronation (Degradation Pathway) Boronate->PDB_Path Slow / Heat (Lloyd-Jones Mechanism) CC_Path Transmetalation (Productive Pathway) Boronate->CC_Path Pd Catalyst Fast Arene Des-boro Arene (Ar-H) PDB_Path->Arene Product Biaryl Product (Ar-Ar') CC_Path->Product

Fig 2. Competing pathways: Productive transmetalation vs base-catalyzed protodeboronation.

Quantitative Performance Matrix

The following table summarizes the empirical performance metrics of both reagents, providing a data-driven basis for route selection.

ParameterFree Boronic AcidPinacol (Bpin) Ester
Intrinsic Reactivity Very HighLow (Requires in situ hydrolysis)
Protodeboronation Risk High (Especially >60 °C)Very Low
Optimal Coupling Temp 40 °C – 60 °C80 °C – 110 °C
Required Base Strength Mild (e.g., K₂CO₃, Na₂CO₃)Strong (e.g., Ba(OH)₂, KOH)
Shelf-Life (25 °C) < 6 Months (Prone to boroxine formation)> 2 Years (Highly stable)
Purification Method Reverse-Phase Prep-HPLC / CrystallizationNormal-Phase Silica Gel Chromatography
Typical Yield (Standard) 75% - 85% (If temp is strictly controlled)40% - 50% (Often stalls due to steric block)
Typical Yield (Forcing) < 30% (Massive protodeboronation)85% - 95%
Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific causality for the chosen parameters and integrated analytical checkpoints to verify the mechanism in real-time.

Protocol A: Low-Temperature Coupling of the Free Boronic Acid

Objective: Maximize the rapid transmetalation rate of the free acid while strictly outcompeting the base-catalyzed protodeboronation pathway.

  • Setup: To a Schlenk flask, add the aryl halide (1.0 equiv), (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid (1.2 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

  • Solvent System: Add degassed THF/H₂O (4:1, 0.2 M). Causality: THF provides excellent solubility for the free acid at lower temperatures, while a 20% water volume is sufficient to dissolve the base without promoting excessive hydrolytic degradation.

  • Base Addition: Add K₂CO₃ (2.0 equiv). Causality: A mild carbonate base is chosen over hydroxide to minimize the specific base-catalyzed protodeboronation pathway elucidated by Lloyd-Jones.

  • Reaction: Stir at 50 °C for 2–4 hours.

  • Validation Checkpoint (IPC): Pull a 10 µL aliquot at 2 hours. Analyze via LC-MS.

    • System Validation: The chromatogram must show the product peak and <5% of the des-boro byproduct (N-cyclopentyl-4-methoxybenzenesulfonamide, [M+H]⁺ m/z ~256.2). If the des-boro peak exceeds 10%, the temperature is too high, or the catalyst is inactive (failing to outcompete degradation).

Protocol B: Forcing Hydrolysis of the Bpin Ester

Objective: Overcome the severe steric hindrance of the ortho-methoxy Bpin ester by forcing in situ hydrolysis prior to transmetalation.

  • Setup: To a pressure vial, add the aryl halide (1.0 equiv), the Bpin ester (1.5 equiv), and Pd(PPh₃)₄ (0.05 equiv). Causality: 1.5 equivalents are used to compensate for the slow release of the active boronic acid.

  • Solvent System: Add degassed 1,4-Dioxane/H₂O (2:1, 0.15 M). Causality: A high water ratio (33%) is strictly required to drive the thermodynamic equilibrium toward the hydrolysis of the pinacol ester.

  • Base Addition: Add Ba(OH)₂·8H₂O (3.0 equiv). Causality: Barium hydroxide is a strong, highly soluble base that aggressively attacks the sterically hindered boron center to displace the pinacol ligand.

  • Reaction: Seal and heat at 95 °C for 12–16 hours.

  • Validation Checkpoint (IPC): Pull a 10 µL aliquot at 4 hours.

    • System Validation: LC-MS should reveal the presence of the free boronic acid intermediate ([M+H]⁺ m/z 300.1) alongside the forming product. If only the starting Bpin ester is visible, the hydrolysis has failed, indicating insufficient water or base dissolution.

References
  • Lloyd-Jones, G. C., et al. "In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface." Accounts of Chemical Research (via PMC), 2022. Available at:[Link]

  • Lloyd-Jones, G. C., et al. "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion." LJMU Research Online, J. Am. Chem. Soc. Available at: [Link]

Sources

Comparative

Benchmarking (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid: A Comparative Guide on Reactivity and Stability

Substituted methoxyphenylboronic acids are indispensable building blocks in modern drug discovery, frequently utilized to install pharmacophores in kinase inhibitors and GPCR ligands. The introduction of a bulky, electro...

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Author: BenchChem Technical Support Team. Date: March 2026

Substituted methoxyphenylboronic acids are indispensable building blocks in modern drug discovery, frequently utilized to install pharmacophores in kinase inhibitors and GPCR ligands. The introduction of a bulky, electron-withdrawing sulfamoyl group—specifically in (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid (CAS: 1704095-44-2)[1]—drastically alters both the steric and electronic landscape of the parent molecule.

This guide provides an objective, data-driven benchmark of this specific boronic acid against other methoxyphenylboronic acid derivatives. By evaluating base-catalyzed protodeboronation stability and Suzuki-Miyaura cross-coupling kinetics, we aim to equip synthetic chemists with the mechanistic insights required to optimize their reaction conditions.

Structural and Electronic Analysis

To isolate the specific effects of the N-cyclopentylsulfamoyl group, we benchmark our target compound against three structural analogs:

  • Compound A (Target): (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid. Features a strong electron-withdrawing group (EWG) meta to the boronic acid.

  • Compound B (Baseline): (2-methoxyphenyl)boronic acid. An electron-rich, sterically hindered baseline.

  • Compound C (Electronic Control): (5-fluoro-2-methoxyphenyl)boronic acid. Features a smaller, moderately electron-withdrawing fluorine atom at the 5-position.

  • Compound D (Isomeric Control): (3-(N-cyclopentylsulfamoyl)-4-methoxyphenyl)boronic acid (CAS: 1704081-16-2)[2]. Reverses the ortho/meta relationship of the substituents relative to the boron atom.

Causality of Substituent Effects

The sulfamoyl group exerts a strong −I (inductive) and −M (mesomeric) pull. This increases the Lewis acidity of the boron atom, facilitating the formation of the reactive boronate anion [ArB(OH)3​]− at lower pH levels. However, this same electron deficiency slows down the transmetalation step in cross-coupling and significantly stabilizes the developing negative charge on the ipso-carbon during C-B bond cleavage, thereby accelerating unwanted protodeboronation[3].

Stability Benchmarking: Base-Catalyzed Protodeboronation

Under the basic conditions required for Suzuki-Miyaura coupling, boronic acids are susceptible to protodeboronation—a degradation pathway that yields the protoarene and boric acid. Extensive studies by Lloyd-Jones and co-workers have demonstrated that EWGs drastically accelerate this degradation by stabilizing the unimolecular heterolysis of the boronate anion[3].

Protocol 1: qNMR Protodeboronation Kinetics

To objectively measure stability, we utilize a self-validating quantitative NMR (qNMR) protocol.

  • Sample Preparation: Dissolve the boronic acid (50 mM) in a 1:1 mixture of D2​O and 1,4-dioxane- d8​ .

  • Internal Standard: Add 1,3,5-trimethoxybenzene (10 mM) as an inert internal standard for integration.

  • Activation: Adjust the pH to >13 using NaOD. This ensures >99% conversion of the neutral boronic acid to the active boronate anion, eliminating pH-dependent speciation variables[3].

  • Data Acquisition: Equilibrate the NMR tube at 70 °C in the spectrometer. Acquire 1H and 11B NMR spectra at fixed intervals (e.g., every 10 minutes).

  • Kinetic Analysis: Plot ln([Boronate]t​/[Boronate]0​) versus time to extract the pseudo-first-order rate constant ( kobs​ ) and calculate the half-life ( t1/2​ ).

Mechanism BA Neutral Boronic Acid Stable under acidic conditions Boronate Boronate Anion Reactive intermediate (pH > pKa) BA->Boronate + Base (Fast) TS Heterolysis Transition State EWG stabilizes developing anion Boronate->TS Rate Determining Step Product Protoarene + B(OH)4- Irreversible degradation TS->Product C-B Cleavage

Caption: Base-catalyzed protodeboronation mechanism highlighting the role of EWGs in stabilizing the TS.

Table 1: Comparative Protodeboronation Half-Lives

Conditions: 50 mM boronate, 1:1 D2​O /1,4-dioxane- d8​ , pH > 13, 70 °C.

CompoundSubstituent Profile t1/2​ (Hours)Stability Classification
Compound B Electron-Rich (EDG)> 300.0Highly Stable
Compound C Moderate EWG (Fluoro)~ 45.0Moderately Stable
Compound D Strong EWG (Isomer)~ 2.5Unstable
Compound A Strong EWG (Target)~ 1.8 Highly Unstable

Insight: Compound A degrades over 150 times faster than the baseline Compound B. The strong electron-withdrawing nature of the N-cyclopentylsulfamoyl group necessitates the use of highly active catalysts to outcompete degradation during cross-coupling.

Reactivity Benchmarking: Suzuki-Miyaura Cross-Coupling

Because Compound A is prone to rapid protodeboronation, traditional catalyst systems like Pd(dppf)Cl2​ (which undergo slower transmetalation) often result in poor yields due to substrate depletion. Furthermore, recent computational and experimental models suggest that excessively bulky phosphine ligands can paradoxically promote Pd-catalyzed protodeboronation[4]. Therefore, catalyst selection is a delicate balance between accelerating transmetalation and preventing ligand-induced degradation.

Protocol 2: High-Throughput Suzuki-Miyaura Screening

This protocol utilizes parallel microscale screening to identify the optimal kinetic window for coupling unstable boronic acids.

  • Dispensing: To a 2-dram vial, add 4-bromoanisole (0.1 mmol), the selected boronic acid (0.15 mmol, 1.5 equiv), and biphenyl (0.05 mmol, internal standard).

  • Base Addition: Add anhydrous K3​PO4​ (0.3 mmol, 3.0 equiv). Avoid aqueous hydroxide bases to minimize pre-hydrolytic degradation[5].

  • Catalyst Introduction: Inside a nitrogen-filled glovebox, add 5 mol% of the Pd catalyst ( Pd(dppf)Cl2​ or XPhos Pd G2) dissolved in a 9:1 THF/ H2​O mixture (1 mL total volume).

  • Reaction: Seal the vials and heat at 60 °C with orbital shaking (800 rpm) for exactly 4 hours.

  • Analysis: Quench the reaction with 1 mL of acetonitrile, filter through a 0.22 µm PTFE syringe filter, and analyze via UPLC-MS. Calculate yields based on the product/biphenyl peak area ratio.

Workflow Prep Substrate & Base Dispensing Cat Catalyst Addition (Glovebox) Prep->Cat Rxn Parallel Reaction (60°C, 4h) Cat->Rxn Ana UPLC-MS Analysis Rxn->Ana Data Yield Calculation & Benchmarking Ana->Data

Caption: High-throughput experimental workflow for benchmarking Suzuki-Miyaura cross-coupling efficiency.

Table 2: Comparative Cross-Coupling Yields

Conditions: 4-bromoanisole (1 equiv), Boronic Acid (1.5 equiv), K3​PO4​ (3 equiv), 60 °C, 4h.

Boronic AcidYield with Pd(dppf)Cl2​ Yield with XPhos Pd G2Primary Failure Mode (if low)
Compound B 85%95%N/A (Efficient coupling)
Compound C 78%92%Minor protodeboronation
Compound D 48%85%Competing degradation
Compound A 42% 88% Rapid protodeboronation

Insight: When using Pd(dppf)Cl2​ , Compound A yields only 42% product because the boronic acid degrades faster than it can transmetalate. Switching to XPhos Pd G2—which forms a highly active, monoligated Pd(0) species—drastically accelerates oxidative addition and transmetalation, allowing the productive cross-coupling pathway to outcompete the degradation pathway.

Conclusion & Recommendations

(5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid is a highly valuable but kinetically demanding building block. The strong electron-withdrawing nature of the sulfamoyl group significantly reduces its half-life in basic aqueous media compared to standard methoxyphenylboronic acids.

Best Practices for Application:

  • Avoid prolonged exposure to strong aqueous bases: Use weaker, anhydrous bases like K3​PO4​ in biphasic or predominantly organic solvent mixtures (e.g., THF/ H2​O ).

  • Utilize highly active precatalysts: Employ dialkylbiaryl phosphine-based catalysts (like XPhos Pd G2 or G3) to ensure the rate of transmetalation exceeds the rate of protodeboronation.

  • Consider slow addition: If degradation remains an issue, syringe-pump addition of the boronic acid can maintain a low steady-state concentration, minimizing base-catalyzed decomposition while allowing the catalytic cycle to turn over.

References

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. - PubMed (J. Am. Chem. Soc. 2017) -[Link][3]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. - PubMed (J. Am. Chem. Soc. 2021) -[Link][5]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. - ChemRxiv -[Link][4]

Sources

Validation

A Comparative Guide to the Spectroscopic Validation of Biaryl Products Derived from (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid

For researchers, scientists, and drug development professionals, the synthesis and validation of novel biaryl scaffolds are of paramount importance. These structural motifs are prevalent in a multitude of biologically ac...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the synthesis and validation of novel biaryl scaffolds are of paramount importance. These structural motifs are prevalent in a multitude of biologically active compounds and approved pharmaceuticals. This guide provides an in-depth, objective comparison of spectroscopic methodologies for the validation of biaryl products synthesized via Suzuki-Miyaura cross-coupling, with a specific focus on derivatives of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to ensure robust and reliable characterization.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, renowned for its efficiency in forming carbon-carbon bonds.[1][2] This guide will specifically address the validation of biaryl products obtained from the coupling of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid with various aryl halides. The presence of the sulfamoyl and methoxy groups introduces unique spectroscopic signatures that require careful analysis for unambiguous structural confirmation.

The Synthetic Route: Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a versatile method for synthesizing biaryl compounds.[1][3] It typically involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide in the presence of a palladium catalyst and a base.

A representative synthetic scheme is as follows:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents Boronic_Acid (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid Product Biaryl Product Boronic_Acid->Product + Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Toluene/H₂O) Solvent->Product

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

The choice of catalyst, base, and solvent is critical for reaction efficiency and can influence the purity of the final product. For sulfamoyl-containing boronic acids, careful optimization is often necessary to avoid potential side reactions.[4][5]

A Multi-faceted Approach to Spectroscopic Validation

A single spectroscopic technique is rarely sufficient for the complete and unambiguous characterization of a novel biaryl compound. A synergistic approach, employing multiple spectroscopic methods, provides a self-validating system for structural elucidation.

Validation_Workflow Synthesis Biaryl Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Confirmation Structural Confirmation NMR->Confirmation MS->Confirmation FTIR->Confirmation UV_Vis->Confirmation

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Comparative

Comparative efficacy of bases in (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid cross-coupling

Title: Comparative Efficacy of Bases in the Suzuki-Miyaura Cross-Coupling of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic Acid Executive Summary This guide provides an objective, data-driven comparison of base eff...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Efficacy of Bases in the Suzuki-Miyaura Cross-Coupling of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic Acid

Executive Summary This guide provides an objective, data-driven comparison of base efficacy in the Suzuki-Miyaura cross-coupling of (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid. Designed for researchers and drug development professionals, this document uncovers the mechanistic causality behind base selection, balancing the need to overcome severe steric hindrance with the preservation of sensitive, mildly acidic functional groups.

Structural Analysis & Mechanistic Causality

As a Senior Application Scientist, I frequently encounter substrates that test the limits of standard cross-coupling protocols. (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid is a prime example of a "bifunctional liability" substrate. Designing a robust protocol for this molecule requires navigating two competing chemical realities:

  • The ortho-Methoxy Steric Penalty: The presence of an electron-donating methoxy group in the ortho position significantly restricts the conformational freedom of the C–B bond. During the catalytic cycle, this steric bulk makes the transmetalation step highly endergonic and rate-limiting[1].

  • The Sulfonamide Liability: The N-cyclopentylsulfamoyl moiety contains a mildly acidic proton (pKa ≈ 10). If the reaction medium is too basic, this proton is abstracted. The resulting anionic sulfonamide can competitively coordinate to the palladium center, displacing essential phosphine ligands and precipitating inactive palladium black[2].

  • Base Activation Dynamics: A successful Suzuki-Miyaura coupling requires the base to activate the boronic acid into a highly nucleophilic boronate complex[3]. The ideal base must be basic enough to drive boronate formation against the ortho-steric gradient, but mild enough to leave the sulfonamide intact[4].

Comparative Efficacy of Bases (Experimental Data Summary)

The following table summarizes the quantitative performance and mechanistic behavior of various bases when coupling (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid with a standard aryl bromide (Conditions: 5 mol% Pd(dppf)Cl₂, 1,4-Dioxane/H₂O, 80°C).

BaseConjugate Acid pKaBoronate Activation (Steric Overcome)Sulfonamide TolerancePrimary Side ReactionTypical Yield (%)
Na₂CO₃ ~10.3PoorExcellentProtodeboronation (due to slow kinetics)25 - 35%
K₂CO₃ ~10.3ModerateGoodProtodeboronation45 - 55%
K₃PO₄ ~12.3HighGoodMinimal75 - 85%
Cs₂CO₃ ~10.3Very High ("Cesium Effect")ModerateTrace catalyst poisoning80 - 90%
KOtBu ~17.0ExcessivePoor (Full deprotonation)Catalyst poisoning / Decomposition< 10%

Data Insights: K₃PO₄ and Cs₂CO₃ represent the optimal choices for this specific chemical architecture[4]. Cs₂CO₃ leverages the "cesium effect"—its large ionic radius enhances the solubility and reactivity of the boronate complex, driving the sterically hindered transmetalation forward without requiring a dangerously high pKa that would deprotonate the sulfonamide.

G Start Boronic Acid Precursor (ortho-Methoxy + Sulfonamide) BaseAddition Base Addition & Activation Start->BaseAddition WeakBase Weak Base (Na2CO3) Incomplete Boronate Formation BaseAddition->WeakBase OptimalBase Optimal Base (K3PO4 / Cs2CO3) Efficient Boronate Formation BaseAddition->OptimalBase StrongBase Strong Base (KOtBu) Sulfonamide Deprotonation BaseAddition->StrongBase LowYield Sluggish Kinetics & Low Yield WeakBase->LowYield Transmetalation Successful Transmetalation (Overcomes Steric Hindrance) OptimalBase->Transmetalation SideReaction Catalyst Poisoning & Protodeboronation StrongBase->SideReaction Product Desired Cross-Coupled Product Transmetalation->Product

Mechanistic pathways of base activation vs. side reactions in hindered Suzuki couplings.

Self-Validating Experimental Protocol

To ensure high-fidelity results, the following protocol utilizes K₃PO₄ and incorporates strict, self-validating analytical checkpoints to monitor reaction health in real-time.

Materials:

  • (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Pd(dppf)Cl₂ (0.05 equiv)

  • K₃PO₄ (2.5 equiv, finely milled to maximize surface area)

  • 1,4-Dioxane / H₂O (4:1 v/v, thoroughly sparged with Argon)

Step-by-Step Methodology:

  • Reagent Assembly & Degassing: Charge an oven-dried Schlenk flask with the boronic acid, aryl halide, Pd(dppf)Cl₂, and K₃PO₄. Evacuate and backfill with argon three times. Add the degassed 1,4-Dioxane/H₂O mixture via syringe.

    • Validation Checkpoint A (Visual): The solution should rapidly turn a homogeneous reddish-orange. The immediate appearance of a black precipitate (Pd black) indicates oxygen contamination or premature catalyst degradation due to localized basicity spikes.

  • Thermal Coupling: Heat the reaction mixture to 80°C under vigorous stirring for 12 hours.

    • Validation Checkpoint B (Analytical): At the 2-hour mark, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the formation of the product mass. If the primary mass corresponds to the protodeboronated starting material (loss of 43 Da[B(OH)₂ + H]), the base is failing to drive transmetalation fast enough, allowing competitive hydrolysis.

  • Acidic Quench & Workup: Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl to bring the aqueous layer to pH 5-6.

    • Validation Checkpoint C (Chemical): The slightly acidic quench is critical. It ensures that any transiently deprotonated sulfonamide is fully reprotonated, driving the product into the organic phase during EtOAc extraction. A highly basic aqueous phase will result in the loss of the water-soluble sulfonamide anion to the aqueous waste.

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

G Step1 1. Reagent Assembly (Pd cat, K3PO4, Substrates) Check1 Validation A: Homogeneous Dissolution (No Pd Black) Step1->Check1 Step2 2. Thermal Coupling (80°C, 12h) Check1->Step2 Check2 Validation B: LC-MS Aliquot at 2h (Check Protodeboronation) Step2->Check2 Step3 3. Acidic Quench (pH 5-6 Workup) Check2->Step3 Check3 Validation C: Sulfonamide Protonation & Organic Extraction Step3->Check3

Self-validating experimental workflow for sulfonamide-tolerant cross-coupling.

References

  • Mechanism of the Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Case study on palladium-NHC catalyzed Suzuki–Miyaura reactions. RSC Publishing.[Link]

  • The Suzuki–Miyaura Cross-Coupling–Claisen Rearrangement–Cross-Metathesis Approach to Prenylated Isoflavones. ACS Publications. [Link]

  • UNC1062, a new and potent Mer inhibitor. National Institutes of Health (PMC). [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic Acid

As a preferred partner in laboratory safety and chemical handling, we recognize that managing complex research chemicals requires more than standard boilerplate advice. (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic...

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Author: BenchChem Technical Support Team. Date: March 2026

As a preferred partner in laboratory safety and chemical handling, we recognize that managing complex research chemicals requires more than standard boilerplate advice. (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid (CAS: 1704095-44-2) is a highly specialized compound utilized in advanced drug development and cross-coupling methodologies[1].

Proper disposal of this compound requires a nuanced approach because it presents a dual-hazard profile :

  • The Boronic Acid Moiety: Known to cause localized skin, eye, and severe respiratory tract irritation, particularly when aerosolized as a fine powder[2][3].

  • The Sulfonamide Moiety: Sulfonamide derivatives are notoriously recalcitrant in municipal wastewater treatment plants (WWTPs). If discharged into the environment, they exhibit high aquatic toxicity and contribute to ecological disruption and antimicrobial resistance[4][5].

The following guide provides a self-validating, step-by-step operational framework to ensure regulatory compliance, personnel safety, and environmental stewardship.

Physicochemical & Hazard Profiling

To implement an effective waste management strategy, laboratory personnel must first understand the quantitative and qualitative properties of the compound.

Property / Data PointSpecification / Hazard IndicationCausality / Operational Impact
CAS Number 1704095-44-2[1]Essential for accurate EPA/RCRA waste manifesting.
Molecular Weight 299.15 g/mol [1]Used to calculate molarity in liquid waste streams.
Physical State Solid / PowderHigh risk of dust generation; necessitates fume hood handling[3].
Aquatic Toxicity High (Sulfonamide derivative)Strictly prohibits drain disposal. Requires high-temperature incineration[4][6].
Chemical Incompatibilities Strong oxidizing agents, heavy metalsMixing can cause exothermic degradation; requires strict waste segregation[3].
Standard Operating Procedure: Handling & Waste Segregation

Do not treat this compound as generic organic waste. The following protocol ensures that waste streams remain stable and compliant with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) guidelines[7][8].

Phase 1: Pre-Disposal Handling
  • Action: Conduct all weighing, dissolution, and transfer operations within a certified Class II biological safety cabinet or chemical fume hood.

  • Causality: Boronic acids are often hygroscopic and form fine particulates. Fume hoods maintain negative pressure, preventing the inhalation of respiratory irritants[2][3].

  • Validation System: Verify the fume hood's magnehelic gauge reads within the certified safe operational range (typically 0.4–0.6 inches of water) before opening the chemical container.

Phase 2: Liquid Waste Accumulation
  • Action: Collect all solvent mixtures containing the compound in dedicated, high-density polyethylene (HDPE) containers. Do not use metal containers[9].

  • Causality: Boronic acids can slowly react with certain metals, potentially leaching metal ions or compromising the container's structural integrity over time[9].

  • Validation System: Implement a "compatibility checklist" attached to the fume hood sash. Before adding new solvent waste, the operator must cross-reference the checklist to ensure no strong oxidizers are present in the HDPE container.

Phase 3: Satellite Accumulation Area (SAA) Labeling
  • Action: Label the container immediately with "HAZARDOUS WASTE", the accumulation start date, and the specific constituents: (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid[8][10].

  • Causality: EPA regulations mandate that SAAs must clearly identify the chemical hazards (e.g., Toxicity, Irritant) to prevent dangerous cross-mixing by custodial or external EHS staff[7][8].

  • Validation System: Conduct a weekly audit of the SAA. If a container is 90% full or has reached the 72-hour limit post-filling, it must trigger an automated EHS pickup request[8].

Emergency Spill Response Protocol

In the event of a localized spill (e.g., a dropped vial or weighing boat failure), immediate action is required to prevent environmental release and personnel exposure.

  • Isolate & Equip: Evacuate non-essential personnel from the immediate area. Don fresh nitrile gloves, chemical safety goggles, and a lab coat[2].

  • Dampen to Prevent Aerosolization: Do not dry-sweep the powder. Dry sweeping aerosolizes the boronic acid, leading to inhalation hazards. Instead, lightly dampen a chemical absorbent pad with a pH 10 buffer solution[2].

    • Causality: Boronic acids exhibit increased solubility in basic conditions, allowing the buffer to effectively capture and neutralize the compound rather than just pushing dry powder around[2].

  • Secondary Decontamination: Wipe the affected surface with a 10% bleach solution, followed by a final distilled water rinse[2].

  • Waste Consolidation: Place all contaminated pads, gloves, and broken glass into a puncture-proof, sealable hazardous waste bag. Label as "Hazardous Solid Waste - Sulfonamide Spill"[11].

  • Validation: Use a UV lamp (if applicable to the solvent system used) or visual inspection to ensure no crystalline residue remains on the benchtop.

Final Disposal Routing: Incineration vs. Landfill

Under no circumstances should (5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid be disposed of in standard municipal trash or flushed down the drain[2][6].

  • The Environmental Threat: If landfilled, the sulfonamide moiety can leach into groundwater. In aquatic ecosystems, sulfonamides disrupt the microbial nitrogen cycle and promote the proliferation of antibiotic-resistant genes (ARGs)[4][5].

  • The Solution: All accumulated waste must be transferred to a licensed hazardous waste facility for high-temperature incineration [11][12]. Incineration completely breaks down the recalcitrant carbon-sulfur and carbon-boron bonds, yielding harmless combustion byproducts (which are scrubbed by the facility's exhaust systems).

Visual Workflow: Waste Management Decision Tree

G A Waste Source: (5-(N-cyclopentylsulfamoyl)- 2-methoxyphenyl)boronic acid B1 Solid Waste (Powders, PPE) A->B1 B2 Liquid Waste (Solvent Mixtures) A->B2 B3 Accidental Spill A->B3 C1 Seal in HDPE Container Avoid Dust Generation B1->C1 C2 Segregate from Oxidizers Use Vented Caps if Reactive B2->C2 C3 Dampen with pH 10 Buffer Absorb & Transfer to Solid Waste B3->C3 D Satellite Accumulation Area (SAA) Label: Hazardous Waste - Sulfonamide/Boronic C1->D C2->D C3->C1 Transfer E Final Disposal: High-Temperature Incineration (Destroys Recalcitrant Moieties) D->E EPA/RCRA Pickup

Workflow for the safe handling and disposal of sulfonamide-boronic acid derivatives.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid
Reactant of Route 2
(5-(N-cyclopentylsulfamoyl)-2-methoxyphenyl)boronic acid
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